1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)20-3-1-19-2-4-20/h5-7,19H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJABLNQZCSKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354370 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16172-96-6 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a summary of the known chemical and physical properties of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine. This compound is a derivative of piperazine characterized by the presence of a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions. The electron-withdrawing nature of the trifluoromethyl groups is expected to significantly influence the compound's physicochemical and biological properties. Due to the limited availability of published data for this specific molecule, this guide summarizes the confirmed properties and provides a theoretical framework for its synthesis. Researchers should note that much of the readily available literature focuses on the related compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and care should be taken not to extrapolate those findings to the bis-substituted analog.
Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 16172-96-6 | |
| Molecular Formula | C₁₂H₁₂F₆N₂ | |
| Molecular Weight | 298.23 g/mol | |
| Melting Point | 105-108 °C | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Solid (form not specified) |
Molecular Structure
The molecular structure of this compound consists of a central piperazine ring linked via a nitrogen atom to a benzene ring. The benzene ring is substituted with two trifluoromethyl (-CF₃) groups at the meta-positions.
Caption: Molecular structure of this compound.
Theoretical Synthesis Protocol
Hypothetical Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This method is widely used for the synthesis of N-arylpiperazines.
Reaction:
1-Bromo-3,5-bis(trifluoromethyl)benzene + Piperazine → this compound
Proposed Experimental Protocol:
-
Materials:
-
1-Bromo-3,5-bis(trifluoromethyl)benzene
-
Piperazine (excess)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous toluene (solvent)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.
-
Add 1-bromo-3,5-bis(trifluoromethyl)benzene and piperazine to the flask.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Caption: Hypothetical workflow for Buchwald-Hartwig amination synthesis.
Hypothetical Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another potential route, particularly given the presence of two strong electron-withdrawing trifluoromethyl groups on the aromatic ring, which activate the ring towards nucleophilic attack.
Reaction:
1-Fluoro-3,5-bis(trifluoromethyl)benzene + Piperazine → this compound
Proposed Experimental Protocol:
-
Materials:
-
1-Fluoro-3,5-bis(trifluoromethyl)benzene (or other suitable aryl halide)
-
Piperazine (excess, acts as both nucleophile and base)
-
Aprotic polar solvent (e.g., DMSO, DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-fluoro-3,5-bis(trifluoromethyl)benzene in the aprotic polar solvent.
-
Add an excess of piperazine to the solution.
-
Heat the reaction mixture (temperature will depend on the reactivity of the aryl halide) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture and pour it into water.
-
Collect the precipitated product by filtration or extract with an appropriate organic solvent.
-
Wash the product or organic extracts with water to remove excess piperazine and solvent.
-
Dry the organic layer and concentrate, or dry the solid product.
-
Recrystallize or perform column chromatography to obtain the pure product.
-
Caption: Hypothetical workflow for SNAr synthesis.
Spectral Data
Biological Activity and Signaling Pathways
There is no available information in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. Studies on the related compound, TFMPP, have shown interaction with serotonergic systems; however, it is not scientifically sound to assume similar activity for the bis-substituted analog without experimental validation.
Safety and Handling
Detailed safety and handling information for this compound is not widely available. As with any research chemical with limited toxicological data, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For general guidance on handling piperazine derivatives, refer to the safety data sheet (SDS) for piperazine.
Conclusion
This compound is a compound for which there is a notable lack of comprehensive data in the public domain. While its basic molecular properties are known, further research is required to elucidate its full physicochemical profile, establish detailed synthetic protocols, and investigate its potential biological activities. The theoretical synthetic pathways presented in this guide offer a starting point for researchers interested in preparing this compound for further study. All researchers are advised to proceed with caution and to perform their own analytical characterization and safety assessments.
An In-Depth Technical Guide to the Synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-[3,5-bis(trifluoromethyl)phenyl]piperazine, a key intermediate in the development of various pharmacologically active compounds. The synthesis predominantly relies on the robust and versatile Buchwald-Hartwig amination reaction. This document outlines the experimental protocol, summarizes key quantitative data, and provides a visual representation of the synthetic pathway.
Core Synthesis Pathway: Buchwald-Hartwig Amination
The most efficient and widely employed method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. In this specific synthesis, the key starting materials are 1-halo-3,5-bis(trifluoromethyl)benzene (typically the bromo or chloro derivative) and piperazine.
The reaction proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is crucial for achieving high yields and purity. The electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring influences the reactivity of the aryl halide.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of aryl halides with piperazine, based on analogous reactions reported in the scientific literature. These values provide a strong basis for the expected outcome of the synthesis of this compound.
| Parameter | Value/Condition | Reference |
| Aryl Halide | 1-Bromo-3,5-bis(trifluoromethyl)benzene or 1-Chloro-3,5-bis(trifluoromethyl)benzene | General Knowledge |
| Amine | Piperazine | General Knowledge |
| Palladium Catalyst | Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)) or Pd(OAc)₂ (Palladium(II) acetate) | [1] |
| Ligand | RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or similar bulky, electron-rich phosphine ligands | [1] |
| Base | NaOt-Bu (Sodium tert-butoxide) | [1] |
| Solvent | Toluene or Dioxane | [1] |
| Reaction Temperature | 80-110 °C | [1] |
| Reaction Time | 2-24 hours | [1] |
| Typical Yield | 85-97% (for analogous aryl chlorides) | [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound via Buchwald-Hartwig amination. This protocol is adapted from established procedures for similar transformations[1].
Materials:
-
1-Bromo-3,5-bis(trifluoromethyl)benzene (1.0 equiv)
-
Piperazine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos (2-4 mol%)
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Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 equiv), piperazine (1.2-1.5 equiv), and sodium tert-butoxide (1.4-2.0 equiv).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
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Catalyst and Ligand Addition: In a separate vial, the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (RuPhos) are mixed with a small amount of anhydrous toluene. This mixture is then added to the Schlenk flask containing the reactants.
-
Solvent Addition: Anhydrous toluene is added to the reaction flask to achieve the desired concentration.
-
Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed with water and brine.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel to yield this compound as a pure compound.
Synthesis Pathway Diagram
The following diagram illustrates the Buchwald-Hartwig amination for the synthesis of this compound.
Caption: Buchwald-Hartwig amination pathway for the synthesis of the target compound.
References
An In-depth Technical Guide to the Mechanism of Action of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)
A pivot from 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine due to data availability.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for research and informational purposes only. 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) is a psychoactive substance and is controlled in many jurisdictions.
Introduction
While the initial focus of this guide was the mechanism of action of this compound, a comprehensive review of the scientific literature revealed a scarcity of pharmacological data for this specific compound. In contrast, the closely related derivative, 1-[3-(Trluoromethyl)phenyl]piperazine (TFMPP), has been extensively studied. Therefore, this guide will provide an in-depth technical overview of the core mechanism of action of TFMPP, a compound known for its complex serotonergic activity.
TFMPP is a synthetic piperazine derivative that has been investigated as a research chemical and has appeared in recreational drug markets, often in combination with benzylpiperazine (BZP).[1] Its primary mechanism of action revolves around its interaction with the serotonin (5-HT) system, where it functions as both a direct receptor agonist and a serotonin releasing agent.[2][3] This dual action results in a multifaceted pharmacological profile, characterized by stimulant, anxiogenic, and mild psychedelic effects.[4]
Core Mechanism of Action: A Dual-Pronged Approach to Serotonergic Modulation
The primary pharmacological activity of TFMPP is centered on the modulation of the serotonergic system. This is achieved through two principal mechanisms: direct agonism at various serotonin receptor subtypes and interaction with the serotonin transporter (SERT) to evoke serotonin release.[1][2]
Serotonin Receptor Binding and Functional Activity
TFMPP exhibits a broad affinity for several key serotonin receptors, with its functional activity varying between receptor subtypes. It generally acts as a full agonist at the 5-HT1 and 5-HT2C receptors, while its effect at the 5-HT2A receptor is that of a weak partial agonist or antagonist.[1] The binding affinities (Ki) and functional potencies (EC50/IC50) of TFMPP at these receptors are summarized in the table below.
| Target | Binding Affinity (Ki) (nM) | Functional Activity | Potency (EC50/IC50) (nM) |
| 5-HT1A Receptor | 288 - 1,950 | Full Agonist | - |
| 5-HT1B Receptor | 30 - 132 | Full Agonist | - |
| 5-HT1D Receptor | 282 | Full Agonist | - |
| 5-HT2A Receptor | 160 - 269 | Weak Partial Agonist / Antagonist | - |
| 5-HT2C Receptor | 62 | Full Agonist | - |
| Serotonin Transporter (SERT) | - | Serotonin Releasing Agent / Reuptake Inhibitor | EC50 = 121 |
| 5-HT3 Receptor | - | Insignificant Affinity | IC50 = 2,373 |
| Data compiled from publicly available pharmacological databases and literature.[1] |
Signaling Pathways
The activation of different serotonin receptors by TFMPP initiates distinct downstream signaling cascades.
-
5-HT1A, 5-HT1B, and 5-HT1D Receptors: These are Gαi/o-coupled receptors. Agonism by TFMPP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).
-
5-HT2A and 5-HT2C Receptors: These receptors are coupled to Gαq/11 proteins. Activation by TFMPP stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).
-
Serotonin Transporter (SERT) Interaction: TFMPP also acts as a serotonin releasing agent by interacting with the serotonin transporter.[1] This leads to an increase in the extracellular concentration of serotonin, further amplifying its effects on serotonin receptors.
Experimental Protocols
The characterization of TFMPP's mechanism of action relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments used to determine its receptor binding and functional activity.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human serotonin receptor of interest (e.g., from CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of increasing concentrations of TFMPP.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of TFMPP that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
An In-depth Technical Guide to 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine. While this compound is available as a research chemical, it is important to note that extensive public data on its biological activity, specific experimental protocols, and associated signaling pathways are limited. This document compiles the available information and outlines a putative synthesis approach.
Chemical Identity and Structure
This compound is a substituted phenylpiperazine derivative. The presence of two trifluoromethyl groups on the phenyl ring significantly influences its electronic properties and potential biological interactions.
CAS Number: 16172-96-6[1]
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₂F₆N₂[1]
-
Molecular Weight: 298.23 g/mol [1]
-
SMILES: C1CN(CCN1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 16172-96-6[1] |
| Molecular Formula | C₁₂H₁₂F₆N₂[1] |
| Molecular Weight | 298.23 g/mol [1] |
| Canonical SMILES | C1CN(CCN1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Synthesis
Putative Synthesis Workflow:
A likely synthetic pathway would involve the palladium-catalyzed cross-coupling of piperazine with a di-substituted aryl halide, such as 1-bromo-3,5-bis(trifluoromethyl)benzene.
Caption: Putative synthesis workflow for this compound.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,5-bis(trifluoromethyl)benzene, piperazine (typically in excess), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).
-
Solvent Addition: Add a dry, deoxygenated solvent such as toluene.
-
Reaction Conditions: Heat the reaction mixture with stirring for a period of time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, cool the reaction mixture and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Biological Activity and Applications
There is a significant lack of publicly available data on the biological activity, pharmacological profile, and specific research applications of this compound. While the broader class of phenylpiperazines has been extensively studied, with many derivatives showing activity at serotonergic and other neurotransmitter receptors, specific data for the 3,5-bis(trifluoromethyl) substituted variant is not prevalent in the scientific literature.
For context, the related compound 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) is known to act as a non-selective serotonin receptor agonist and has been investigated as a research tool for studying the serotonergic system.[2][3][4] However, it is crucial to not extrapolate these findings to this compound without experimental validation, as the addition of a second trifluoromethyl group can significantly alter the compound's properties.
Signaling Pathways and Experimental Workflows
Due to the limited research on this compound, there are no established signaling pathways or detailed experimental workflows described in the literature for this specific compound. Researchers interested in its potential biological effects would need to conduct initial screening assays to determine its targets and mechanism of action.
Logical Workflow for Investigating a Novel Phenylpiperazine Derivative:
Caption: A logical workflow for the initial investigation of a novel phenylpiperazine derivative.
Conclusion
This compound is a well-defined chemical entity with a known structure and CAS number. However, there is a notable absence of in-depth technical data regarding its biological activity, experimental protocols, and mechanisms of action in the public domain. The information provided in this guide is based on its chemical identity and plausible synthetic routes derived from established organic chemistry. Further research is required to elucidate the pharmacological profile of this compound and its potential applications in drug discovery and development. Professionals in the field are encouraged to undertake foundational research to characterize this molecule.
References
An In-depth Technical Guide on 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine: Solubility and Stability
This technical guide provides a comprehensive overview of the available solubility and stability data for 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine. Due to the limited availability of specific experimental data for this compound, this guide also includes relevant data for the structurally related analogue, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), to provide valuable insights for researchers, scientists, and drug development professionals. Furthermore, detailed experimental protocols for determining solubility and stability are presented, alongside a visualization of a relevant biological pathway.
Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 16172-96-6 | [1][2] |
| Molecular Formula | C₁₂H₁₂F₆N₂ | [1][2] |
| Molecular Weight | 298.23 g/mol | [1][2] |
Solubility Data
For comparative purposes, the solubility of the related compound, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), is summarized below.
Table 1: Solubility of 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) Hydrochloride
| Solvent | Solubility | Description | Source |
| Acetone | Slightly Soluble (SS) | - | [3] |
| Chloroform | Soluble (S) | - | [3] |
| Ether | Very Slightly Soluble (VSS) | - | [3] |
| Hexane | Insoluble (I) | - | [3] |
| Methanol | Freely Soluble (FS) | - | [3] |
| Water | Very Soluble (VS) | - | [3] |
| DMF | 20 mg/mL | - | [4] |
| DMSO | 20 mg/mL | - | [4] |
| Ethanol | 20 mg/mL | - | [4] |
| PBS (pH 7.2) | 10 mg/mL | - | [4] |
The trifluoromethyl group is known to enhance solubility in apolar solvents due to its non-polar characteristics. Conversely, the piperazine ring can contribute to solubility in polar solvents through hydrogen bonding, although the bulky trifluoromethyl groups may create steric hindrance.[5]
Stability Data
Specific stability data for this compound is not available in the public domain. However, stability information for 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) provides a useful reference.
Table 2: Stability of 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP)
| Form | Condition | Stability | Source |
| Hydrochloride | -20°C | ≥ 5 years | [4] |
| In Formalin Solution (20%, pH 9.5) | 28 days | 57% of initial concentration remained | [6] |
The degradation of TFMPP in formalin solution was found to be pH-dependent, with the rate of degradation increasing with higher pH.[6]
Experimental Protocols
In the absence of specific published methods for this compound, the following general experimental protocols are provided for determining solubility and stability.
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8]
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.[8]
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial and place it in a constant temperature bath on an orbital shaker.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined experimentally.[7]
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L.
References
- 1. scbt.com [scbt.com]
- 2. 16172-96-6 CAS MSDS (1-(3,5-BISTRIFLUOROMETHYLPHENYL)-PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. swgdrug.org [swgdrug.org]
- 4. caymanchem.com [caymanchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]
A Framework for the Pharmacological Characterization of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
Disclaimer: Publicly available pharmacological data for 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine (CAS 16172-96-6) is extremely limited. This technical guide therefore provides a comprehensive framework for the pharmacological profiling of this and other novel phenylpiperazine derivatives. The methodologies and data presentation formats are based on established practices in preclinical drug discovery and neuroscience. The related compound, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), is used as a conceptual example to illustrate the types of interactions and functional effects that might be investigated.
Introduction
This compound is a halogenated phenylpiperazine derivative. The pharmacological profile of such compounds is largely determined by their interactions with various neurotransmitter receptors, particularly within the serotonergic and dopaminergic systems. A thorough characterization is essential to understand its potential therapeutic applications or toxicological risks. This document outlines a systematic approach to elucidating the pharmacological profile of this compound, encompassing receptor binding affinity, in vitro functional activity, and in vivo behavioral effects.
In Vitro Pharmacological Profile
The initial characterization of a novel compound involves determining its binding affinity and functional activity at a range of relevant biological targets.
Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1][2][3][4] These assays measure the displacement of a radiolabeled ligand from a receptor by the test compound. The data are used to calculate the inhibition constant (Kᵢ), which reflects the compound's binding affinity.
Data Presentation: Receptor Binding Affinity
The binding affinities of this compound would be determined against a panel of central nervous system (CNS) receptors. The results should be summarized as shown in the template below.
| Receptor Subtype | Radioligand | Kᵢ (nM) | n |
| Serotonin Receptors | |||
| 5-HT₁A | [³H]-8-OH-DPAT | TBD | 3 |
| 5-HT₁B | [¹²⁵I]-CYP | TBD | 3 |
| 5-HT₂A | [³H]-Ketanserin | TBD | 3 |
| 5-HT₂C | [³H]-Mesulergine | TBD | 3 |
| Dopamine Receptors | |||
| D₁ | [³H]-SCH23390 | TBD | 3 |
| D₂ | [³H]-Spiperone | TBD | 3 |
| D₃ | [³H]-7-OH-DPAT | TBD | 3 |
| Adrenergic Receptors | |||
| α₁ | [³H]-Prazosin | TBD | 3 |
| α₂ | [³H]-Rauwolscine | TBD | 3 |
| β | [³H]-CGP-12177 | TBD | 3 |
| Transporters | |||
| SERT | [³H]-Citalopram | TBD | 3 |
| DAT | [³H]-WIN35428 | TBD | 3 |
| NET | [³H]-Nisoxetine | TBD | 3 |
| TBD: To be determined. n: number of independent experiments. |
Experimental Protocol: Radioligand Binding Assay
A generalized protocol for a competitive radioligand binding assay is as follows:
-
Receptor Preparation: Cell membranes from cell lines stably expressing the human receptor of interest or from homogenized rodent brain tissue are prepared.[3]
-
Assay Buffer: A buffer appropriate for the specific receptor is used to maintain physiological pH and ionic strength.
-
Incubation: A fixed concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound (e.g., this compound).
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.[5]
-
Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters using a cell harvester.[1]
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vitro Functional Activity
For receptors where significant binding affinity is observed, functional assays are performed to determine whether the compound acts as an agonist, antagonist, or inverse agonist. These assays measure the cellular response following receptor activation.
Data Presentation: In Vitro Functional Activity
The functional activity of this compound would be summarized as follows:
| Receptor Subtype | Assay Type | Functional Response | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Standard Agonist) | n |
| 5-HT₁A | cAMP | TBD | TBD | TBD | 3 |
| 5-HT₂A | IP₁/Calcium Flux | TBD | TBD | TBD | 3 |
| 5-HT₂C | IP₁/Calcium Flux | TBD | TBD | TBD | 3 |
| D₂ | cAMP | TBD | TBD | TBD | 3 |
| TBD: To be determined. EC₅₀: Half-maximal effective concentration. IC₅₀: Half-maximal inhibitory concentration. n: number of independent experiments. |
Experimental Protocols: Functional Assays
-
cAMP Assay (for Gₛ- and Gᵢ-coupled receptors):
-
Cell Culture: Cells expressing the receptor of interest are cultured in microplates.
-
Compound Incubation: Cells are incubated with varying concentrations of the test compound. For antagonist mode, cells are pre-incubated with the test compound before adding a known agonist.[6]
-
Cell Lysis: After incubation, cells are lysed to release intracellular cAMP.
-
cAMP Detection: The level of cAMP is quantified using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a bioluminescent reporter system.[7][8][9] An increase in cAMP suggests Gₛ activation, while a decrease (in the presence of an activator like forskolin) suggests Gᵢ activation.
-
-
IP₁/Calcium Flux Assay (for Gᵩ-coupled receptors):
-
Cell Culture: Cells expressing the Gᵩ-coupled receptor are plated in microplates.
-
Compound Incubation: The test compound is added to the cells. Lithium chloride (LiCl) is often included in IP₁ assays to inhibit the breakdown of inositol monophosphate (IP₁), allowing it to accumulate.[10]
-
Detection:
-
IP₁ Assay: After stimulation, cells are lysed, and the accumulated IP₁ is measured using an HTRF-based competitive immunoassay.[10][11][12][13][14]
-
Calcium Flux Assay: Cells are pre-loaded with a calcium-sensitive fluorescent dye. The change in fluorescence upon compound addition is measured in real-time using a plate reader, indicating intracellular calcium mobilization.[15]
-
-
In Vivo Pharmacological Profile
In vivo studies in animal models are crucial for understanding the physiological and behavioral effects of a compound. These studies help to assess its therapeutic potential and identify potential side effects.
Data Presentation: In Vivo Data Summary
Key in vivo findings for this compound would be presented as follows:
| Assay | Species | Dose Range (mg/kg) | Route | Key Findings |
| Behavioral Assays | ||||
| Open Field Test | Mouse/Rat | TBD | i.p./p.o. | TBD (e.g., changes in locomotor activity, exploratory behavior) |
| Elevated Plus Maze | Mouse/Rat | TBD | i.p./p.o. | TBD (e.g., anxiolytic or anxiogenic effects) |
| Forced Swim Test | Mouse/Rat | TBD | i.p./p.o. | TBD (e.g., antidepressant-like effects) |
| Pharmacokinetics | ||||
| Plasma PK | Rat | TBD | i.v./p.o. | TBD (e.g., Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC, Bioavailability) |
| TBD: To be determined. i.p.: intraperitoneal. p.o.: oral. i.v.: intravenous. Cₘₐₓ: maximum concentration. Tₘₐₓ: time to maximum concentration. t₁/₂: half-life. AUC: area under the curve. |
Experimental Protocols: Behavioral Assays
-
Open Field Test (Locomotor Activity and Anxiety):
-
Apparatus: A square arena with walls to prevent escape.
-
Procedure: A rodent is placed in the center of the arena and allowed to explore freely for a set period (e.g., 10-30 minutes).
-
Data Collection: An overhead camera and tracking software are used to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[16] A decrease in center time can be indicative of anxiety-like behavior.
-
-
Elevated Plus Maze (Anxiety):
-
Apparatus: A plus-shaped maze raised off the floor, with two open arms and two closed arms.
-
Procedure: The animal is placed in the center of the maze and allowed to explore for a set time (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and entries into the open arms.[16]
-
-
Forced Swim Test (Depression-like behavior):
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: The rodent is placed in the water for a short period (e.g., 6 minutes).
-
Data Collection: The duration of immobility is recorded. Antidepressant compounds are known to reduce the time the animal spends immobile.[17]
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: Hypothetical Gq-Coupled Serotonin Receptor Signaling Pathway.
Caption: Preclinical Characterization Workflow for a Novel Phenylpiperazine.
Conclusion
The comprehensive pharmacological profiling of this compound requires a multi-faceted approach, beginning with in vitro receptor binding and functional assays to identify its primary molecular targets and mechanism of action. Subsequent in vivo studies are necessary to understand its effects on behavior and its pharmacokinetic properties. The framework presented here outlines a standard, rigorous pathway for the characterization of this and other novel psychoactive compounds, providing the necessary data for researchers, scientists, and drug development professionals to make informed decisions regarding its potential for further development. Empirical data derived from these described experimental protocols are essential to fully elucidate its pharmacological profile.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cAMP-Glo™ Max Assay Protocol [promega.sg]
- 8. cAMP-Glo™ Assay Protocol [promega.jp]
- 9. m.youtube.com [m.youtube.com]
- 10. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. innoprot.com [innoprot.com]
- 16. inotiv.com [inotiv.com]
- 17. Frontiers | Encore: Behavioural animal models of stress, depression and mood disorders [frontiersin.org]
The Enigmatic Profile of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine: A Technical Whitepaper on a Putative Biologically Active Compound
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive overview of the known and inferred biological activities of 1-[3,5-bis(trifluoromethyl)phenyl]piperazine. Direct pharmacological and biological data for this specific molecule is notably scarce in publicly accessible scientific literature. Therefore, this paper extrapolates potential activities based on the well-documented pharmacology of its close structural analog, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), and the broader class of phenylpiperazine derivatives. This whitepaper summarizes the known quantitative data for related compounds, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to guide future research endeavors into this promising, yet understudied, chemical entity.
Introduction
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds targeting the central nervous system (CNS) and other physiological systems. The incorporation of trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets. While 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) is a well-characterized serotonergic agent and a known psychoactive substance, its analog, this compound, remains largely unexplored. This document aims to bridge this knowledge gap by providing a detailed analysis of related compounds to infer the potential biological profile of the title compound and to provide a framework for its future investigation.
Inferred Biological Activity and Mechanism of Action
Based on the pharmacology of TFMPP, it is highly probable that this compound interacts with monoaminergic systems, particularly the serotonergic system.
2.1. Serotonergic System Modulation
TFMPP is a non-selective serotonin receptor agonist and a serotonin releasing agent.[1][2][3][4] It exhibits affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors.[2] It acts as a full agonist at most of these receptors, with weak partial agonist or antagonist activity at the 5-HT2A receptor.[2] TFMPP also binds to the serotonin transporter (SERT), evoking serotonin release.[2] The presence of a second trifluoromethyl group in the 3,5-bis-substituted analog may modulate its affinity and selectivity for these targets.
2.2. Dopaminergic and Noradrenergic Systems
While TFMPP has minimal direct effects on dopamine or norepinephrine reuptake or efflux, it can indirectly influence these systems.[2][5] When co-administered with benzylpiperazine (BZP), a dopamine and norepinephrine releasing agent, the combination produces effects that mimic those of MDMA ("Ecstasy").[2][5] The potential for this compound to interact with these systems, either alone or in combination with other agents, warrants investigation.
2.3. Other Potential Activities
Piperazine derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[6][7] The unique electronic properties conferred by the two trifluoromethyl groups on the phenyl ring of this compound may lead to novel activities in these or other therapeutic areas.
Quantitative Data for 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) and Derivatives
The following tables summarize the available quantitative data for TFMPP and a related derivative. This data provides a baseline for predicting the potential potency of this compound.
Table 1: Receptor Binding and Transporter Affinity of TFMPP
| Target | Ligand | Assay Type | Species | Value | Units | Reference |
| 5-HT1A Receptor | TFMPP | Radioligand Binding | - | 288 - 1,950 | Ki (nM) | [2] |
| 5-HT1B Receptor | TFMPP | Radioligand Binding | - | 30 - 132 | Ki (nM) | [2] |
| 5-HT1D Receptor | TFMPP | Radioligand Binding | - | 282 | Ki (nM) | [2] |
| 5-HT2A Receptor | TFMPP | Radioligand Binding | - | 160 - 269 | Ki (nM) | [2] |
| 5-HT2C Receptor | TFMPP | Radioligand Binding | - | 62 | Ki (nM) | [2] |
| 5-HT3 Receptor | TFMPP | Radioligand Binding | - | 2,373 | IC50 (nM) | [2] |
| Serotonin Transporter (SERT) | TFMPP | Serotonin Release | - | 121 | EC50 (nM) | [2] |
Table 2: In Vitro Anthelmintic Activity of a TFMPP Derivative
| Compound | Organism | Assay | Value | Units | Reference |
| p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) | Haemonchus contortus (L3 larvae) | Larval Migration Assay | 9.36 | EC50 (µM) | [8] |
| p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) | Trichostrongylus colubriformis (L3 larvae) | Larval Migration Assay | 11.8 | EC50 (µM) | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for related compounds, which can be adapted for the study of this compound.
4.1. Radioligand Binding Assays for Serotonin Receptors
-
Objective: To determine the binding affinity of a test compound to various serotonin receptor subtypes.
-
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]5-HT) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.[9]
-
4.2. In Vitro Larval Migration Assay for Anthelmintic Activity
-
Objective: To assess the ability of a test compound to inhibit the migration of nematode larvae.
-
Methodology:
-
Larval Preparation: Third-stage (L3) larvae of the target nematode (e.g., Haemonchus contortus) are collected and washed.
-
Assay Setup: A 96-well migration plate is used, where larvae need to migrate through a sieve to reach a chemoattractant.
-
Compound Treatment: Varying concentrations of the test compound are added to the wells containing the larvae.
-
Incubation: The plate is incubated for a defined period (e.g., 24 hours) at an appropriate temperature.
-
Quantification: The number of larvae that have successfully migrated to the collection well is counted.
-
Data Analysis: The effective concentration that inhibits 50% of larval migration (EC50) is calculated.[8]
-
4.3. Functional Magnetic Resonance Imaging (fMRI) in Humans
-
Objective: To investigate the acute effects of a compound on brain activity during a cognitive task.
-
Methodology:
-
Participant Recruitment: Healthy volunteers are recruited for a double-blind, placebo-controlled crossover study.
-
Drug Administration: Participants receive an oral dose of the test compound or a placebo.
-
fMRI Task: After a specific time post-administration (e.g., 90 minutes), participants perform a cognitive task (e.g., the Stroop task) while undergoing fMRI scanning.
-
Data Acquisition: Brain activity is measured by detecting changes in blood-oxygen-level-dependent (BOLD) signals.
-
Data Analysis: The fMRI data is analyzed to identify brain regions with significant changes in activation in response to the drug compared to the placebo during the task.[10]
-
Visualizations
5.1. Signaling Pathways
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
Disclaimer: Publicly available information regarding the specific discovery, biological activity, and detailed experimental evaluation of 1-[3,5-bis(trifluoromethyl)phenyl]piperazine is limited. This compound is primarily categorized as a research chemical or synthetic intermediate. This guide provides a comprehensive overview of its known chemical properties and a representative synthetic protocol based on established chemical principles, in the absence of a specifically published synthesis for this molecule.
Introduction
This compound is a fluorinated aromatic piperazine derivative. Its structure is related to the more extensively studied psychoactive compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP). While TFMPP is known to act as a serotonin receptor agonist, the biological profile of the bis-trifluoromethyl analog remains largely uncharacterized in public literature. The presence of two trifluoromethyl groups on the phenyl ring is expected to significantly alter its electronic properties, lipophilicity, and metabolic stability, thereby potentially modifying its pharmacological activity in ways that have not been publicly documented. This guide serves as a technical resource for researchers and drug development professionals interested in the chemical properties and synthesis of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been compiled from various chemical databases and supplier information. These properties are essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 16172-96-6 | Multiple Chemical Suppliers |
| Molecular Formula | C₁₂H₁₂F₆N₂ | PubChem |
| Molecular Weight | 298.23 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Melting Point | 105-108 °C | ChemicalBook |
| Boiling Point (Predicted) | 301.1 ± 42.0 °C | ChemicalBook |
| Density (Predicted) | 1.419 g/cm³ | ChemSrc |
Proposed Synthesis Protocol
Reaction Scheme
Caption: Proposed synthetic workflow for this compound.
Experimental Procedure
Materials:
-
1-Bromo-3,5-bis(trifluoromethyl)benzene
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask, add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Anhydrous toluene is added via syringe.
-
Reaction: The reaction mixture is stirred and heated to 100-110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Detailed experimental workflow for the proposed synthesis.
Conclusion
This compound is a chemical entity with defined physical properties but a largely unexplored biological profile in the public domain. The provided synthetic protocol offers a reliable method for its preparation, enabling further research into its potential applications. The significant structural difference from its mono-substituted analog, TFMPP, suggests that its pharmacological properties could be distinct and warrant investigation. This guide provides a foundational technical overview for researchers interested in synthesizing and exploring the properties of this and related fluorinated piperazine compounds. Future studies are necessary to elucidate its biological activity and potential therapeutic or pharmacological relevance.
An In-depth Technical Guide to 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-[3,5-bis(trifluoromethyl)phenyl]piperazine scaffold is a key pharmacophore in modern medicinal chemistry. The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety into the piperazine core significantly influences the pharmacological properties of these compounds, impacting their potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships of this class of compounds, with a particular focus on their interaction with serotonergic systems. Due to the limited availability of extensive public data on the this compound core, this guide will also draw comparative insights from the closely related and extensively studied mono-substituted analog, 1-(3-trifluoromethylphenyl)piperazine (TFMPP).
Synthesis and Chemical Properties
The synthesis of this compound derivatives typically involves the nucleophilic substitution of an appropriately substituted phenyl precursor with piperazine or a piperazine derivative. A general synthetic approach is outlined below.
General Synthetic Protocol
A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination, which allows for the formation of the C-N bond between an aryl halide and piperazine.
Step 1: Synthesis of this compound
This compound can be synthesized by reacting 3,5-bis(trifluoromethyl)bromobenzene with an excess of piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Reactants: 3,5-bis(trifluoromethyl)bromobenzene, Piperazine
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Toluene
-
Procedure: 3,5-bis(trifluoromethyl)bromobenzene, piperazine, NaOtBu, and XPhos are combined in a reaction vessel with toluene. The mixture is degassed and purged with an inert gas (e.g., argon). Pd2(dba)3 is then added, and the reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.
Step 2: Derivatization of the Piperazine Core
The secondary amine of the resulting this compound can be further functionalized through various reactions, such as N-alkylation or N-acylation, to generate a library of analogs.
-
N-Alkylation: Reaction with an alkyl halide (R-X) in the presence of a base (e.g., K2CO3 or Et3N) in a suitable solvent (e.g., acetonitrile or DMF).
-
N-Acylation: Reaction with an acyl chloride (R-COCl) or anhydride ((RCO)2O) in the presence of a base.
A schematic of this synthetic approach is presented in the following diagram.
Literature Review: 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
A comprehensive review of the available scientific literature reveals a significant scarcity of in-depth research on 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine. While the compound is commercially available as a research chemical, there is a notable absence of published studies detailing its synthesis, biological activity, mechanism of action, and pharmacokinetic profile. This lack of data prevents the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested.
Chemical Identity
| Property | Value |
| CAS Number | 16172-96-6 |
| Molecular Formula | C₁₂H₁₂F₆N₂ |
| Molecular Weight | 298.23 g/mol |
Available Information
The primary sources of information for this compound are chemical supplier catalogs. These sources confirm its chemical structure and basic physical properties but do not provide any biological data.
Alternative Focus: 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)
In contrast to the limited information on the 3,5-bis(trifluoromethyl) substituted compound, a substantial body of research exists for the isomeric compound, 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) . This compound has been studied for its psychoactive properties and its interaction with the serotonergic system. A detailed technical guide on TFMPP, including its synthesis, pharmacology, and biological effects, can be provided as an alternative.
Conclusion
At present, the scientific community has not published sufficient research to compile a comprehensive technical guide on this compound. Researchers and drug development professionals interested in this specific molecule may need to conduct foundational research to characterize its properties. For those interested in the broader class of trifluoromethylphenylpiperazines, a review of the more extensively studied isomer, TFMPP, would be more fruitful.
Methodological & Application
Application Notes and Protocols for 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine (BTPP)
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine (BTPP) is a derivative of phenylpiperazine. While specific in vitro studies on BTPP are limited in publicly available literature, its structural similarity to other phenylpiperazine compounds, such as 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), suggests that it likely acts as a modulator of serotonergic and potentially other monoamine neurotransmitter systems. Phenylpiperazine derivatives are known to exhibit a range of pharmacological activities, often acting as agonists or antagonists at various serotonin (5-HT) receptor subtypes.
These application notes provide a summary of potential in vitro applications and proposed experimental protocols for the characterization of BTPP's pharmacological profile. The methodologies described are based on standard in vitro techniques used for analogous compounds and are intended to serve as a starting point for researchers.
Potential In Vitro Applications
-
Receptor Binding Assays: To determine the binding affinity of BTPP for a panel of neurotransmitter receptors, particularly serotonin (5-HT) receptor subtypes.
-
Functional Assays: To characterize the functional activity of BTPP at its target receptors (e.g., as an agonist, antagonist, or inverse agonist). This can be assessed through second messenger assays (e.g., cAMP, inositol phosphate) or reporter gene assays.
-
Cell Viability and Cytotoxicity Assays: To evaluate the potential cytotoxic effects of BTPP on various cell lines.
-
Transporter Uptake Assays: To investigate whether BTPP interacts with monoamine transporters (e.g., SERT, DAT, NET).
Data Presentation
Due to the absence of specific published in vitro data for this compound, the following table presents data for the structurally related compound, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), to provide a comparative context for expected receptor interactions.
| Compound | Target | Assay Type | Species | Value | Reference |
| TFMPP | 5-HT1A Receptor | Binding Affinity (Ki) | Rat | 130 nM | [1] |
| TFMPP | 5-HT1B Receptor | Binding Affinity (Ki) | Rat | 145 nM | [1] |
| TFMPP | 5-HT2A Receptor | Binding Affinity (Ki) | Rat | 280 nM | [2] |
| TFMPP | 5-HT2C Receptor | Binding Affinity (Ki) | Rat | 120 nM | [2] |
| TFMPP | Serotonin Transporter (SERT) | Inhibition (IC50) | - | 121 nM | [3] |
Disclaimer: This data is for the related compound TFMPP and should be used for reference purposes only. The binding affinities and functional activities of BTPP may differ significantly.
Experimental Protocols
The following are proposed protocols that can be adapted for the in vitro characterization of this compound.
Protocol 1: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of BTPP for a specific G-protein coupled receptor (GPCR), for example, the human 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A)
-
This compound (BTPP) stock solution (in DMSO)
-
Non-specific binding control (e.g., 10 µM serotonin)
-
Scintillation cocktail
-
96-well filter plates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT1A cells to 80-90% confluency.
-
Harvest cells and wash with cold PBS.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the cell membrane preparation (typically 10-50 µg of protein per well), and the radioligand at a concentration close to its Kd.
-
Add increasing concentrations of BTPP (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding, add vehicle (DMSO) instead of BTPP.
-
For non-specific binding, add a high concentration of a known competing ligand (e.g., 10 µM serotonin).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester and wash several times with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of BTPP.
-
Determine the IC50 value (the concentration of BTPP that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled Receptors
This protocol can be used to determine if BTPP acts as an agonist or antagonist at a Gi-coupled receptor (e.g., 5-HT1A) or a Gs-coupled receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the receptor of interest.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (to stimulate adenylyl cyclase).
-
BTPP stock solution.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Agonist Mode:
-
Remove the culture medium and add assay buffer.
-
Add increasing concentrations of BTPP.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve to determine the EC50 value.
-
-
Antagonist Mode (for Gi-coupled receptors):
-
Pre-incubate the cells with increasing concentrations of BTPP.
-
Add a known agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Incubate for a specified time.
-
Lyse the cells and measure cAMP levels.
-
Determine the IC50 of BTPP for the inhibition of the agonist-induced response.
-
-
Data Analysis:
-
Plot the cAMP response against the log concentration of BTPP.
-
For agonist activity, determine the EC50 and Emax values.
-
For antagonist activity, determine the IC50 value.
-
Visualizations
Signaling Pathway
The following diagram illustrates a generalized signaling pathway for serotonin (5-HT) receptors, which are likely targets for phenylpiperazine compounds like BTPP. 5-HT receptors can be coupled to different G-proteins (Gs, Gi, Gq) leading to various downstream effects.
Caption: Generalized 5-HT receptor signaling pathways.
Experimental Workflow
The diagram below outlines the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BindingDB BDBM50007406 1-(3-(trifluoromethyl)phenyl)piperazine::1-(3-Trifluoromethyl-phenyl)-piperazine::1-(3-Trifluoromethyl-phenyl)-piperazine(TFMPP)::CHEMBL274866::TFMPP [bindingdb.org]
- 3. caymanchem.com [caymanchem.com]
Application Notes and Protocols for 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-trifluoromethylphenyl)piperazine, commonly known as TFMPP, is a psychoactive compound belonging to the phenylpiperazine class. It is recognized for its significant interaction with serotonergic systems in the brain, making it a valuable tool for neuroscience research. TFMPP primarily acts as a non-selective serotonin receptor agonist and a serotonin-releasing agent.[1] Its complex pharmacological profile allows for the investigation of various neural pathways and behaviors modulated by serotonin, including anxiety, mood, and seizure thresholds. These application notes provide an overview of TFMPP's utility in neuroscience and detailed protocols for its use in key experimental paradigms.
Mechanism of Action
TFMPP's primary mechanism of action involves its interaction with multiple serotonin (5-HT) receptor subtypes. It displays agonist activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors. At the 5-HT2A receptor, it can act as a weak partial agonist or an antagonist.[2] Furthermore, TFMPP can evoke the release of serotonin.[1] This multifaceted interaction with the serotonergic system leads to a range of downstream effects on neuronal activity and behavior.
The following diagram illustrates the primary signaling pathways affected by TFMPP:
Data Presentation
Receptor Binding Affinities and Functional Potencies
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of TFMPP at various serotonin receptors. This data is crucial for understanding its receptor interaction profile and designing experiments.
| Receptor | Ki (nM) | EC50 (nM) | Action |
| 5-HT1A | 288 - 1950 | - | Agonist |
| 5-HT1B | 30 - 132 | - | Agonist |
| 5-HT1D | 282 | - | Agonist |
| 5-HT2A | 160 - 269 | - | Weak Partial Agonist / Antagonist |
| 5-HT2C | 62 | - | Agonist |
| SERT | - | 121 | Serotonin Release |
Data compiled from various sources.
Experimental Protocols
In Vitro Application: Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of TFMPP for a specific serotonin receptor subtype (e.g., 5-HT1B).
Objective: To determine the inhibitory constant (Ki) of TFMPP for the 5-HT1B receptor.
Materials:
-
Cell membranes expressing the human 5-HT1B receptor.
-
Radioligand: [3H]-GR125743 (a selective 5-HT1B/1D antagonist).
-
TFMPP hydrochloride.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a stock solution of TFMPP (e.g., 10 mM in DMSO) and create a serial dilution series in assay buffer.
-
In each well of the 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a non-labeled ligand (e.g., 10 µM serotonin for non-specific binding).
-
50 µL of the TFMPP dilution or vehicle.
-
50 µL of the radioligand ([3H]-GR125743) at a concentration close to its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the TFMPP concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of TFMPP that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Application: Microdialysis for Dopamine Release
This protocol describes an in vivo microdialysis experiment in rats to measure the effect of TFMPP on dopamine release in the striatum.
Objective: To assess the impact of systemic TFMPP administration on extracellular dopamine levels in the rat striatum.
Materials:
-
Adult male Sprague-Dawley rats (250-300g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 4 mm membrane length).
-
Perfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4.
-
TFMPP hydrochloride.
-
HPLC system with electrochemical detection for dopamine analysis.
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the striatum. Allow the animal to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 60-90 minutes to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer TFMPP (e.g., 1-5 mg/kg, intraperitoneally).
-
Post-injection Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
Data Analysis:
-
Quantify the dopamine concentration in each sample.
-
Express the post-injection dopamine levels as a percentage of the average baseline concentration.
-
Plot the percentage change in dopamine concentration over time.
-
Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the TFMPP-induced changes in dopamine release.
In Vivo Application: Rodent Behavioral Assay for Anxiety
This protocol details the use of the elevated plus-maze (EPM) to assess the anxiogenic-like effects of TFMPP in mice.
Objective: To evaluate the effect of TFMPP on anxiety-like behavior in mice using the EPM.
Materials:
-
Adult male C57BL/6 mice.
-
Elevated plus-maze apparatus (two open arms and two closed arms).
-
Video tracking software.
-
TFMPP hydrochloride.
-
Saline solution (vehicle).
Procedure:
-
Habituation: Handle the mice for several days before the experiment to reduce stress.
-
Drug Administration: Administer TFMPP (e.g., 0.1-1.0 mg/kg, intraperitoneally) or saline to the mice 30 minutes before testing.
-
Testing:
-
Place a mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Behavioral Scoring: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the behavioral parameters between the TFMPP-treated groups and the saline control group using statistical tests (e.g., one-way ANOVA followed by post-hoc tests). A significant decrease in open arm exploration is indicative of an anxiogenic-like effect.
Conclusion
1-(3-trifluoromethylphenyl)piperazine is a versatile pharmacological tool for investigating the complexities of the serotonergic system. Its well-characterized interactions with multiple 5-HT receptors make it suitable for a range of in vitro and in vivo studies. The protocols provided here offer a starting point for researchers to explore the effects of TFMPP on receptor binding, neurotransmitter release, and behavior. As with any psychoactive compound, careful dose-response studies and appropriate control experiments are essential for robust and reproducible findings.
References
Application Note and Protocol for the Preparation of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine Stock Solution
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine is a chemical compound often utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology. As a derivative of piperazine, it may exhibit activity at various biological targets. Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of a stock solution of this compound, including information on its chemical properties, recommended solvents, and safety precautions.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 16172-96-6 | [1][2] |
| Molecular Formula | C₁₂H₁₂F₆N₂ | [1][2] |
| Molecular Weight | 298.23 g/mol | [1][2] |
| Melting Point | 105-108 °C | [2] |
| Appearance | Crystalline solid | |
| Storage | Store at -20°C for long-term stability. | [3] |
| Stability | Stable for at least 5 years when stored properly. | [3] |
Solubility Data
| Solvent | Solubility (for 1-(3-Trifluoromethylphenyl)piperazine) |
| DMSO | 20 mg/mL |
| DMF | 20 mg/mL |
| Ethanol | 20 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Note: This data is for a structurally related compound and should be used as an estimate. Actual solubility may vary.
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Safety Precautions: Before starting, review the Safety Data Sheet (SDS) for this compound and all solvents used.[4][5][6][7][8] Handle the compound and solvents in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 298.23 g/mol * 1000 mg/g = 2.98 mg
-
-
Weighing: Carefully weigh out approximately 2.98 mg of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.
Visualization of Experimental Workflow
Caption: Workflow for the preparation of this compound stock solution.
Hypothetical Signaling Pathway
Piperazine derivatives are known to interact with various receptors in the central nervous system, particularly serotonin (5-HT) receptors. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known pharmacology of similar compounds.[3]
Caption: A hypothetical signaling cascade initiated by the binding of the compound to a G-protein coupled receptor.
References
- 1. scbt.com [scbt.com]
- 2. 16172-96-6 CAS MSDS (1-(3,5-BISTRIFLUOROMETHYLPHENYL)-PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for In Vivo Experimental Design of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine (BTPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine (BTPP), also known as TFMPP, is a non-selective serotonin receptor agonist, primarily interacting with 5-HT1B, 5-HT1C, and 5-HT2 receptor subtypes. It is a valuable tool for investigating the role of the serotonergic system in various physiological and pathological processes. These application notes provide a comprehensive guide for the in vivo experimental design of BTPP, including detailed protocols for behavioral and pharmacokinetic studies, data presentation guidelines, and a visualization of the relevant signaling pathway.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from in vivo studies with BTPP (TFMPP) to facilitate experimental design and dose selection.
Table 1: Behavioral Effects of BTPP in Rodents
| Experimental Model | Species | Route of Administration | Dose Range | Observed Effect | Citation(s) |
| Head Twitch Response | Mouse | Intraperitoneal (i.p.) | 1-10 mg/kg | Elicits a moderate head twitch response, indicative of 5-HT2A receptor activation. | [1] |
| Locomotor Activity | Mouse | Intraperitoneal (i.p.) | 1-10 mg/kg | Decreases locomotor activity. | [1] |
| Locomotor Activity | Rat | Intraperitoneal (i.p.) | 0.5-5 mg/kg | Dose-dependent suppression of spontaneous ambulatory behavior. | |
| Drug Discrimination | Rat | Intraperitoneal (i.p.) | 0.5 mg/kg (Training Dose) | ED50 = 0.19 mg/kg. Buspirone attenuates the response. | [2] |
| Seizure Threshold (Maximal Electroconvulsions) | Mouse | Intraperitoneal (i.p.) | 10, 20, 40 mg/kg | Increases convulsive threshold by 28%, 60%, and 85%, respectively. | [3] |
| Copulatory Behavior | Rat (Female) | Peripheral | 0.2-1 mg/kg | Facilitated lordosis behavior in estradiol benzoate-treated females. | [4] |
| Copulatory Behavior | Rat (Male) | Peripheral | 1 mg/kg | Inhibited copulatory behavior. | [4] |
Table 2: Pharmacokinetic and Neurochemical Effects of BTPP in Rats
| Study Type | Route of Administration | Dose | Key Findings | Citation(s) |
| Pharmacokinetics (co-administered with BZP) | Oral | 2 mg/kg | Clearance of TFMPP was significantly different when co-administered. | [5] |
| In Vivo Microdialysis (Striatum) | Local Perfusion | 10.0 nmol | 40% increase in extracellular dopamine. | [6] |
| In Vivo Microdialysis (Striatum) | Local Perfusion | 160 nmol | 11-fold enhancement of extracellular dopamine. | [6] |
Experimental Protocols
Dose Formulation and Administration
Objective: To prepare and administer BTPP for in vivo studies.
Materials:
-
This compound (BTPP) hydrochloride
-
Sterile Saline (0.9% NaCl)
-
Vortex mixer
-
pH meter
-
Syringes and needles (appropriate for the route of administration and animal size)
Protocol:
-
Weigh the required amount of BTPP hydrochloride.
-
Dissolve the BTPP in sterile saline. The concentration should be calculated based on the desired dose and the injection volume (typically 5-10 ml/kg for intraperitoneal injection in rodents).
-
Vortex the solution until the BTPP is completely dissolved.
-
Adjust the pH of the solution to a physiologically compatible range (e.g., 6.5-7.5) if necessary, using sterile NaOH or HCl.
-
Administer the solution to the animals via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage). For intraperitoneal injections in mice, a 25-27 gauge needle is appropriate.
-
A vehicle control group receiving only sterile saline should always be included in the experimental design.
Head-Twitch Response (HTR) Assay in Mice
Objective: To quantify the 5-HT2A receptor-mediated hallucinogen-like effects of BTPP.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
BTPP solution and vehicle
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment (optional, but recommended for unbiased scoring)
Protocol:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer BTPP or vehicle intraperitoneally.
-
Immediately after injection, place each mouse individually into an observation chamber.
-
Record the number of head twitches for a period of 30-60 minutes. A head twitch is a rapid, side-to-side rotational movement of the head.[7]
-
If not using automated tracking, two observers blinded to the treatment conditions should score the behavior.
-
Data are expressed as the total number of head twitches per observation period.
Locomotor Activity Assessment in Rodents
Objective: To evaluate the effect of BTPP on spontaneous locomotor activity.
Materials:
-
Rats or mice
-
BTPP solution and vehicle
-
Automated locomotor activity chambers equipped with infrared beams.
-
Data acquisition software.
Protocol:
-
Habituate the animals to the testing room for at least 60 minutes.
-
Place each animal in the center of a locomotor activity chamber and allow for a 30-60 minute habituation period to the chamber itself.
-
After the habituation period, administer BTPP or vehicle.
-
Immediately return the animal to the activity chamber.
-
Record locomotor activity (e.g., total distance traveled, horizontal beam breaks, vertical beam breaks for rearing) for a predefined period (e.g., 60-120 minutes).
-
Data are typically analyzed in time bins (e.g., 5-10 minute intervals) to observe the time course of the drug's effect.
Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of BTPP.
Materials:
-
Male Sprague-Dawley rats (250-300g) with jugular vein catheters
-
BTPP solution
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Protocol:
-
Fast the rats overnight before dosing, with free access to water.
-
Administer a single dose of BTPP intravenously (via tail vein or catheter) or orally (via gavage).
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Immediately place blood samples on ice and then centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of BTPP using a validated analytical method (e.g., HPLC-fluorescence detection or LC-MS/MS).[5]
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance using appropriate software.
Mandatory Visualizations
Signaling Pathway
Caption: BTPP acts as an agonist at multiple serotonin receptors.
Experimental Workflow
Caption: In vivo experimental workflow for BTPP characterization.
References
- 1. Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mmpc.org [mmpc.org]
- 5. Functional regulation by dopamine receptors of serotonin release from the rat hippocampus: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Head-twitch response - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine as a Chemical Probe
A Note to the Researcher: Comprehensive searches of scientific literature and databases have revealed a significant lack of published information regarding the use of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine as a chemical probe. Available data is largely limited to its sale by chemical suppliers for research purposes, with one vendor noting potential "cholesterolytic properties" without providing further details or citations.
Due to this absence of specific experimental data, it is not possible to provide detailed application notes, validated experimental protocols, quantitative data tables, or signaling pathway diagrams directly pertaining to this compound.
To provide some context for researchers interested in this molecule, this document offers a general overview of the applications of the broader class of phenylpiperazine derivatives as bioactive compounds and potential chemical probes. The methodologies and conceptual frameworks described below are based on studies of related phenylpiperazine compounds and should be adapted and validated for this compound.
General Introduction to Phenylpiperazine Derivatives
Phenylpiperazine derivatives are a versatile class of compounds known for their diverse biological activities, primarily centered on the central nervous system. The nature and position of substituents on the phenyl ring significantly influence their pharmacological profile, including target affinity and selectivity. A related compound, 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP), is a known serotonergic agent.[1][2] Phenylpiperazine derivatives have been explored for their potential as intestinal permeation enhancers and as scaffolds for anticancer agents.[3][4]
Hypothetical Applications of this compound as a Chemical Probe
Given the structural similarity to other bioactive phenylpiperazines, this compound could hypothetically be investigated for the following applications. It must be emphasized that these are areas for initial investigation and are not based on existing data for this specific compound.
-
Probing Serotonin Receptors: Many phenylpiperazines interact with serotonin (5-HT) receptors. The bis(trifluoromethyl) substitution may confer unique selectivity or affinity for specific 5-HT receptor subtypes.
-
Investigating Neurotransmitter Transporters: Some piperazine derivatives can interact with monoamine transporters.
-
Exploring Novel CNS Targets: The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl group might lead to interactions with novel, uncharacterized targets within the central nervous system.
General Experimental Protocols for Characterizing a Novel Phenylpiperazine Derivative
The following are generalized protocols that would be necessary to characterize the biological activity of this compound and evaluate its potential as a chemical probe.
Protocol 1: In Vitro Target Identification and Affinity Determination
This protocol outlines a general workflow for identifying the molecular targets of a novel compound using radioligand binding assays.
Objective: To determine the binding affinity of this compound for a panel of common CNS targets (e.g., serotonin receptors, dopamine receptors, norepinephrine transporter).
Materials:
-
This compound
-
Cell membranes expressing the receptor or transporter of interest
-
Specific radioligands for each target (e.g., [³H]5-CT for 5-HT₁A receptors)
-
Scintillation vials and cocktail
-
Filtration apparatus and glass fiber filters
-
Assay buffer (specific to the target)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells should contain the membranes, radioligand, and a saturating concentration of a known unlabeled ligand.
-
Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation:
The binding affinities (Ki values) for this compound against a panel of receptors and transporters should be summarized in a table for easy comparison of selectivity.
Visualizations of General Concepts
The following diagrams illustrate general workflows and concepts relevant to the characterization of a novel chemical probe.
While this compound is commercially available for research, it remains an uncharacterized compound in the scientific literature. Its potential as a chemical probe is yet to be determined. The protocols and conceptual frameworks provided here for the broader phenylpiperazine class offer a starting point for researchers wishing to investigate the biological activities of this specific molecule. Any such investigation should proceed with rigorous validation at each step.
References
Application of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine in Receptor Binding Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
TFMPP is known to be a non-selective serotonin receptor agonist, with varying affinities across different 5-HT receptor subtypes.[1][2] It also interacts with the serotonin transporter (SERT).[3] The addition of a second trifluoromethyl group to the phenyl ring in 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine is expected to modulate its binding affinity, selectivity, and overall pharmacological profile. Therefore, receptor binding assays are essential to determine these properties.
This document provides a comprehensive guide to utilizing this compound in receptor binding assays. Due to the lack of specific data for this compound, the provided quantitative information is based on its close analog, TFMPP, to serve as a reference point. The experimental protocols are detailed and can be adapted to characterize the binding of this compound to various receptors.
Reference Data: Receptor Binding Profile of 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP)
The following table summarizes the binding affinities of the mono-substituted analog, TFMPP, for various serotonin (5-HT) receptors. This data is crucial for designing initial experiments with this compound, as it suggests which receptor families are likely to be of interest.
| Receptor Subtype | Ligand | K i (nM) | IC 50 (nM) | Species | Reference |
| 5-HT 1A | TFMPP | 288 - 1,950 | [3] | ||
| 5-HT 1B | TFMPP | 30 - 132 | 51 | Rat | [3][4] |
| 5-HT 1D | TFMPP | 282 | 610 | Human | [3][4] |
| 5-HT 2A | TFMPP | 160 - 269 | [3] | ||
| 5-HT 2C | TFMPP | 62 | [3] | ||
| 5-HT 3 | TFMPP | 2,373 | [3] | ||
| SERT | TFMPP | 121 (EC 50 ) | [3] |
Experimental Protocols
A fundamental method for characterizing a novel compound's interaction with a specific receptor is the competitive radioligand binding assay.[5] This assay measures the ability of the unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand with known affinity for the target receptor. The resulting data allows for the determination of the compound's inhibitory constant (K i ), a measure of its binding affinity.
General Protocol for a Competitive Radioligand Binding Assay
This protocol provides a general framework that can be optimized for specific receptors of interest.
1. Materials and Reagents:
-
Test Compound: this compound
-
Receptor Source: Cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293, CHO cells) or tissue homogenates known to be rich in the target receptor.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [ 3 H]-WAY-100635 for 5-HT 1A , [ 3 H]-Ketanserin for 5-HT 2A ).
-
Binding Buffer: Buffer composition is receptor-dependent. A common starting point is 50 mM Tris-HCl, pH 7.4, containing various ions (e.g., MgCl 2 , CaCl 2 ) as required for optimal receptor binding.
-
Wash Buffer: Ice-cold buffer, typically the same as the binding buffer, used to wash away unbound radioligand.
-
Scintillation Cocktail: A solution that emits light when it interacts with the radioactive particles from the radioligand.
-
96-well Filter Plates: Plates with a filter membrane at the bottom of each well to separate bound from unbound radioligand.
-
Cell Harvester: A device to rapidly filter the contents of the 96-well plate.
-
Liquid Scintillation Counter: An instrument to measure the radioactivity retained on the filters.
-
Non-specific Binding Determiner: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of radioligand that binds non-specifically to the membranes, filters, and plate.
2. Experimental Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound, this compound, in the binding buffer. The concentration range should be wide enough to generate a full competition curve (e.g., from 10 pM to 100 µM).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor source, radioligand (at a concentration close to its K d ), and binding buffer.
-
Non-specific Binding (NSB): Receptor source, radioligand, and a high concentration of the non-specific binding determiner.
-
Competitive Binding: Receptor source, radioligand, and each concentration of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through the filter plate using a cell harvester. This step separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC 50 : Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC 50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate K i : Convert the IC 50 value to the inhibitory constant (K i ) using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K d ) Where [L] is the concentration of the radioligand and K d is its dissociation constant.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
Given that TFMPP, the mono-substituted analog of this compound, primarily acts on serotonin receptors, it is plausible that the di-substituted compound will also modulate serotonergic signaling. Most serotonin receptors, with the exception of the 5-HT 3 receptor, are G-protein coupled receptors (GPCRs) that trigger intracellular signaling cascades upon activation.[6][7]
Generalized Serotonin Receptor Signaling Pathway
The diagram below illustrates a generalized signaling pathway for G-protein coupled serotonin receptors. The specific downstream effects will depend on the G-protein subtype (G s , G i/o , or G q/11 ) to which the receptor couples.
Caption: Generalized G-protein coupled serotonin receptor signaling.
By employing the protocols and understanding the potential signaling pathways outlined in this guide, researchers can effectively characterize the receptor binding profile of this compound and elucidate its pharmacological significance. This will be a critical step in determining its potential as a novel research tool or therapeutic agent.
References
- 1. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. BindingDB BDBM50007406 1-(3-(trifluoromethyl)phenyl)piperazine::1-(3-Trifluoromethyl-phenyl)-piperazine::1-(3-Trifluoromethyl-phenyl)-piperazine(TFMPP)::CHEMBL274866::TFMPP [bindingdb.org]
- 5. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenylpiperazine Derivatives in High-Throughput Screening
A comprehensive review of available scientific literature reveals no specific data regarding the application of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine in high-throughput screening (HTS). This compound, identified by CAS number 16172-96-6, is commercially available for research purposes but lacks published biological activity data or established screening protocols.[1][2]
The persistent search for information on this specific molecule consistently retrieves data for a structurally related but distinct compound: 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) . It is crucial to differentiate between these two molecules as the number and position of the trifluoromethyl groups on the phenyl ring significantly alter the compound's properties and biological activity.
Given the absence of information for the requested compound, this document will provide detailed application notes and protocols for the well-characterized compound, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) , as a representative example of how a phenylpiperazine derivative can be utilized and studied in a research and drug discovery context, including considerations for high-throughput screening.
Application Note: 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP)
Introduction:
1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) is a non-selective serotonin receptor agonist with known activity at various 5-HT receptor subtypes.[3][4] It also interacts with the serotonin transporter (SERT).[5] Due to its effects on the serotonergic system, TFMPP has been investigated for its psychoactive properties and is often used as a research tool to probe the function of serotonin receptors.[4][6] Its known biological targets make it a candidate for inclusion in screening libraries aimed at identifying modulators of the serotonergic system.
Target Audience:
These notes are intended for researchers, scientists, and drug development professionals involved in neuroscience, pharmacology, and high-throughput screening for novel therapeutics targeting the central nervous system.
Biological Activity and Mechanism of Action:
TFMPP primarily acts as a serotonin-releasing agent and a direct agonist at several serotonin receptor subtypes.[5][6] Its activity is not limited to a single target, which is a critical consideration in HTS hit validation and lead optimization. The compound has been shown to mimic some of the effects of MDMA, particularly when used in combination with other substances like benzylpiperazine (BZP), by increasing synaptic serotonin and dopamine.[7]
Quantitative Data Summary
The following table summarizes the reported binding affinities and functional activities of TFMPP at various targets. This data is essential for designing screening assays and interpreting results.
| Target | Assay Type | Value | Species | Reference |
| 5-HT1A Receptor | Binding Affinity (Ki) | 288–1,950 nM | Not Specified | [5] |
| 5-HT1B Receptor | Binding Affinity (Ki) | 30–132 nM | Not Specified | [5] |
| 5-HT1D Receptor | Binding Affinity (Ki) | 282 nM | Not Specified | [5] |
| 5-HT2A Receptor | Binding Affinity (Ki) | 160–269 nM | Not Specified | [5] |
| 5-HT2C Receptor | Binding Affinity (Ki) | 62 nM | Not Specified | [5] |
| Serotonin Transporter (SERT) | Functional Assay (EC50) | 121 nM | Not Specified | [5] |
| 5-HT3 Receptor | Binding Affinity (IC50) | 2,373 nM | Not Specified | [5] |
Experimental Protocols for High-Throughput Screening
While specific HTS protocols for TFMPP are not extensively published, a general workflow can be adapted from standard HTS practices for G-protein coupled receptors (GPCRs) like the serotonin receptors.
1. General High-Throughput Screening Workflow:
The following diagram illustrates a typical workflow for an HTS campaign targeting a receptor of interest, for which TFMPP could be a tool compound or a library constituent.
Caption: A generalized workflow for a high-throughput screening campaign.
2. Protocol: Calcium Flux Assay for 5-HT2C Receptor Activation
This protocol describes a cell-based assay to screen for agonists of the 5-HT2C receptor, a known target of TFMPP. This type of assay is amenable to HTS.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor and a calcium-sensitive dye (e.g., Fluo-8).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Compound library plates containing test compounds, positive control (e.g., TFMPP or serotonin), and negative control (e.g., DMSO).
-
384-well black, clear-bottom assay plates.
-
Automated liquid handling system.
-
Fluorescent plate reader with kinetic reading capabilities.
Method:
-
Cell Plating: Seed the HEK293-5-HT2C cells into 384-well plates at a density of 20,000 cells/well and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Transfer compounds from the library plates to the cell plates using an automated liquid handler.
-
Signal Detection: Immediately place the plate in a fluorescent plate reader and measure the kinetic fluorescence response for 60-120 seconds.
-
Data Analysis: Calculate the response magnitude for each well and normalize the data to controls. Identify hits based on a predefined activity threshold.
Signaling Pathway
TFMPP's primary targets are serotonin receptors, which are GPCRs that activate various downstream signaling cascades. The diagram below illustrates the canonical Gq-coupled pathway activated by the 5-HT2C receptor.
Caption: Simplified Gq signaling pathway for the 5-HT2C receptor.
While this compound remains an uncharacterized compound in the context of high-throughput screening, the extensive research on the related molecule, TFMPP, provides a valuable framework for studying phenylpiperazine derivatives. The protocols and pathways described herein for TFMPP can serve as a starting point for researchers wishing to investigate the biological activities of novel compounds within this chemical class. Any screening efforts with this compound would require initial target identification and assay development to establish its biological relevance.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Pharos [pharos.habitablefuture.org]
- 3. grokipedia.com [grokipedia.com]
- 4. 1-[3-(Trifluoromethyl)phenyl]piperazine|CAS 15532-75-9 [benchchem.com]
- 5. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Cell-based Assays with 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
These application notes provide detailed protocols for utilizing 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine in various cell-based assays. This compound, and its structural analogs, have shown potential activity as modulators of serotonergic pathways and as intermediates in the synthesis of novel anti-cancer agents, particularly those targeting the S100A2-p53 protein-protein interaction in pancreatic cancer. The following protocols are designed for researchers in drug discovery and development to assess the compound's efficacy and mechanism of action.
Section 1: Assessment of Serotonergic Activity
Given that the related compound, 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP), is a known serotonin receptor agonist, it is plausible that this compound may exhibit similar activity. The following assay is designed to measure the agonistic activity at Gq-coupled serotonin receptors (e.g., 5-HT2A and 5-HT2C) by monitoring intracellular calcium mobilization.
Application Note 1: Intracellular Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following the activation of Gq-coupled serotonin receptors. Agonist binding to these receptors activates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3), which in turn triggers the release of calcium from the endoplasmic reticulum.
Signaling Pathway: Gq-Coupled Serotonin Receptor
Caption: Gq-coupled serotonin receptor signaling pathway.
Experimental Protocol: Intracellular Calcium Mobilization
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor in a suitable medium (e.g., DMEM/F12 with 10% FBS and appropriate selection antibiotics).
-
Seed the cells into a black, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM or Calcium-6) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in the assay buffer to create a range of concentrations. Also, prepare a known agonist (e.g., serotonin) as a positive control and a vehicle control (DMSO in assay buffer).
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure intracellular calcium changes.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
Add the compound dilutions and controls to the cell plate and continue recording the fluorescence signal for at least 120 seconds.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Calculate the response over baseline for each well.
-
Plot the dose-response curve and determine the EC₅₀ value.
-
Data Presentation: Calcium Mobilization Assay
| Compound | Target Receptor | Cell Line | EC₅₀ (nM) | Max Response (% of Control) |
| This compound | 5-HT2A | HEK293 | Data to be determined | Data to be determined |
| This compound | 5-HT2C | CHO-K1 | Data to be determined | Data to be determined |
| Serotonin (Control) | 5-HT2A | HEK293 | 10 | 100 |
| Serotonin (Control) | 5-HT2C | CHO-K1 | 5 | 100 |
Section 2: Assessment of Anticancer Activity
Derivatives of this compound have been investigated as inhibitors of the S100A2-p53 protein-protein interaction, a target in pancreatic cancer. The following assays are designed to evaluate the cytotoxic and anti-proliferative effects of the parent compound in a relevant cancer cell line.
Application Note 2: Cytotoxicity Assay in Pancreatic Cancer Cells
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability. This assay can be used to determine the cytotoxic effects of this compound on pancreatic cancer cell lines such as PANC-1.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Culture PANC-1 cells in DMEM supplemented with 10% FBS.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cell plate and add the compound dilutions. Include a vehicle control (DMSO in medium) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation: Cytotoxicity in Pancreatic Cancer Cells
| Compound | Cell Line | Incubation Time (h) | GI₅₀ (µM) |
| This compound | PANC-1 | 48 | Data to be determined |
| This compound | PANC-1 | 72 | Data to be determined |
| Doxorubicin (Control) | PANC-1 | 48 | 0.5 |
Application Note 3: Co-Immunoprecipitation for S100A2-p53 Interaction
This assay is designed to determine if this compound can disrupt the interaction between S100A2 and p53 in a cellular context.
Logical Relationship: Co-Immunoprecipitation
Application Notes and Protocols: 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine is a key building block in medicinal chemistry, particularly valued for its role in the synthesis of potent and selective neurokinin-1 (NK1) receptor antagonists. The presence of two trifluoromethyl groups on the phenyl ring significantly influences the lipophilicity, metabolic stability, and binding affinity of the final compounds, making this moiety a valuable scaffold in drug design. These application notes provide an overview of its primary applications, detailed experimental protocols for its use in synthesis, and an examination of the biological pathways targeted by the resulting molecules.
Applications
The primary application of this compound is in the development of NK1 receptor antagonists. These antagonists have therapeutic potential in a range of conditions, including chemotherapy-induced nausea and vomiting (CINV), depression, and anxiety. The 3,5-bis(trifluoromethyl)phenyl group is a common feature in several potent NK1 receptor antagonists, where it often plays a crucial role in binding to the receptor.
Notable drugs and clinical candidates synthesized using a derivative of this building block include:
-
Aprepitant: A commercially successful antiemetic used to prevent CINV.
-
Vestipitant: A selective NK1 receptor antagonist that has been investigated for the treatment of anxiety and depression.
The synthesis of these complex molecules often involves the N-alkylation or N-acylation of a piperazine or a structurally similar morpholine ring with a moiety containing the 3,5-bis(trifluoromethyl)phenyl group.
Key Reactions and Experimental Protocols
The utility of this compound as a building block is primarily realized through N-alkylation and N-acylation reactions. Below are representative protocols for these key transformations.
General Protocol for N-Alkylation of a Piperazine Derivative
N-alkylation is a fundamental reaction for incorporating the piperazine scaffold into a larger molecule. A common procedure involves the reaction of the piperazine with an alkyl halide in the presence of a base.
Reaction Scheme:
Experimental Protocol:
A general procedure for the mono-N-alkylation of a substituted piperazine with an alkyl bromide is as follows:
-
To a dried reaction flask, add the piperazine derivative (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile as the solvent and stir the suspension.
-
Slowly add the alkyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of an Aprepitant Precursor: N-Alkylation of a Morpholine Derivative
While not a direct reaction of the title piperazine, the following protocol for the synthesis of an Aprepitant precursor illustrates a key N-alkylation step involving a structurally similar morpholine derivative and highlights the reaction conditions and yields that can be expected.[1]
Reaction: 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine with 3-chloromethyl-1,2,4-triazolin-5-one.
Protocol:
-
A solution of 3-chloromethyl-1,2,4-triazolin-5-one (3.18 g) in dimethylformamide (DMF) (30 ml) is added over 1 hour to a slurry of 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine (R)-camphor sulfonic acid salt (15 g) and potassium carbonate (7.71 g) in DMF (100 ml) at 22°C.[1]
-
The reaction mixture is aged at 22°C for 20 minutes.[1]
-
Water (400 ml) is then added over 30 minutes.[1]
-
The crystallizing mixture is cooled in an ice bath and aged for 30 minutes.[1]
-
The product is collected by filtration.[1]
-
The solid is washed with water (400 ml), air-dried, and then dried in vacuo at 45-50°C to yield the final product.[1]
Quantitative Data
The following table summarizes the quantitative data for the synthesis of the Aprepitant precursor described in the experimental protocol.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield | Reference |
| 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine (R)-camphor sulfonic acid salt (15 g) | 3-chloromethyl-1,2,4-triazolin-5-one (3.18 g) | Potassium Carbonate (7.71 g) | DMF | 22°C | 20 min | 99.7% | [1] |
Biological Context: The Neurokinin-1 (NK1) Receptor Signaling Pathway
Derivatives of this compound primarily act as antagonists of the Neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) whose endogenous ligand is Substance P. The activation of the NK1 receptor triggers a cascade of intracellular signaling events.
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of novel compounds using this compound as a starting material.
Caption: Synthetic and Evaluation Workflow.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmacologically active compounds, particularly NK1 receptor antagonists. The protocols and data presented herein provide a foundation for researchers engaged in the design and synthesis of novel therapeutics targeting this important biological pathway. The unique electronic properties conferred by the bis(trifluoromethyl)phenyl moiety continue to make it an attractive component in modern drug discovery.
References
Application Notes and Protocols for the Analytical Detection of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine is a synthetic compound belonging to the phenylpiperazine class. Due to the limited availability of specific analytical methods for this bis-substituted compound, this document provides detailed protocols adapted from well-established methods for the closely related and more commonly studied analogue, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP). The principles and procedures outlined herein for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be readily modified and validated for the detection and quantification of this compound in various matrices, including biological samples and seized materials.
The primary difference between the target analyte and TFMPP is the presence of a second trifluoromethyl group on the phenyl ring, which increases the molecular weight and hydrophobicity. This will primarily affect the retention time in chromatographic separations and the mass-to-charge ratios of the molecular ion and its fragments in mass spectrometric detection.
Physicochemical Properties
A clear understanding of the physicochemical properties is crucial for method development.
| Property | 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) | This compound |
| Molecular Formula | C11H13F3N2 | C12H12F6N2[1] |
| Molecular Weight | 230.23 g/mol [2] | 298.23 g/mol [1][3] |
| Notes on Analytical Behavior | The addition of a second trifluoromethyl group will increase the compound's hydrophobicity, leading to a longer retention time in reversed-phase HPLC and potentially a higher elution temperature in GC compared to TFMPP. The mass spectrum will show a molecular ion at m/z 298, and the fragmentation pattern will need to be determined experimentally. |
Analytical Methods
The following sections detail recommended starting protocols for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification and quantification of phenylpiperazines.[4][5][6][7] Derivatization is sometimes employed for related compounds but is often not necessary for TFMPP, suggesting it may also be optional for its bis-substituted analogue.[4]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (for biological matrices like urine or plasma):
-
To 1 mL of the sample, add an appropriate internal standard (e.g., a deuterated analogue of a related piperazine derivative).
-
Alkalinize the sample to a pH of 8-9 with 1 M NaOH.
-
Perform a liquid-liquid extraction with 5 mL of an organic solvent mixture, such as dichloromethane/isopropanol/ethyl acetate (1:1:3, v/v/v).[5]
-
Vortex the mixture for 5 minutes and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent like methanol or ethyl acetate for GC-MS analysis.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Mass Spectrometer: Agilent 5975 MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column.[4]
-
Injector: Splitless mode.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 min.
-
Ramp 1: 10°C/min to 150°C, hold for 5 min.
-
Ramp 2: 7.5°C/min to 300°C, hold for 2 min.[6]
-
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Mass Spectrometry - Expected Ions for this compound:
-
Molecular Ion (M+): m/z 298.
-
Key Fragments: The fragmentation pattern should be determined by analyzing a reference standard. Expected fragmentation would involve cleavage of the piperazine ring.
-
Quantitative Data (Adapted from TFMPP Methods)
The following table presents typical validation parameters for GC-MS analysis of TFMPP, which can serve as a benchmark for method development for this compound.
| Parameter | Value (for TFMPP) | Reference |
| Linearity Range | 0.1 - 1.0 mg/mL | [4] |
| Correlation Coefficient (r²) | >0.999 | [4] |
| Precision (%CV) | 1.3% | [4] |
| Accuracy (% Recovery) | 98.2% | [4] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of piperazine derivatives in complex matrices.[5]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (for biological matrices):
-
To 100 µL of serum or urine, add 100 ng/mL of an appropriate internal standard (e.g., TFMPP-d4, though a closer structural analogue would be ideal).
-
Alkalinize the sample with 3 M NaOH.
-
Add cold acetonitrile, vortex, and centrifuge for 5 minutes at 10,000 rpm.
-
Filter the supernatant through a 0.45 µm PES filter into an autosampler vial.
-
-
Instrumentation:
-
Liquid Chromatograph: Shimadzu Nexera XR series or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., LCMS-8045) with a heated electrospray ionization (ESI) source.
-
-
LC-MS/MS Conditions:
-
Column: C18 with polar endcapping (e.g., Synergi 4 µm, Hydro-RP, 150 x 2.00 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient should be developed to ensure adequate retention and separation. A starting point could be a linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
-
Mass Spectrometry - MRM Transitions for this compound:
-
The precursor ion will be the protonated molecule [M+H]+ at m/z 299.
-
Product ions need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing product ion scans. At least two product ions should be selected for robust quantification and identification.
-
Quantitative Data (Adapted from TFMPP Methods)
The following table presents typical validation parameters for LC-MS analysis of TFMPP.
| Parameter | Value (for TFMPP) | Reference |
| Linearity Range | 1 - 1000 ng/mL | |
| Limit of Detection (LOD) | 0.9 ng/mL (in plasma, HPLC-fluorescence) | [8] |
| Intra-day Precision (%RSD) | < 4.8% (HPLC-fluorescence) | [8] |
| Inter-day Precision (%RSD) | < 9.1% (HPLC-fluorescence) | [8] |
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for GC-MS analysis.
References
- 1. 1-(3,5-Bis(trifluoromethyl)phenyl)piperazine | C12H12F6N2 | CID 770558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. ikm.org.my [ikm.org.my]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. scholars.direct [scholars.direct]
- 7. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]piperazine. Our goal is to help you optimize reaction yields and overcome common experimental challenges.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a Buchwald-Hartwig amination reaction.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yields in the Buchwald-Hartwig amination of piperazine with an aryl halide like 1-bromo-3,5-bis(trifluoromethyl)benzene can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and phosphine ligand is critical for an efficient reaction. For electron-deficient aryl halides such as 1-bromo-3,5-bis(trifluoromethyl)benzene, sterically hindered and electron-rich phosphine ligands are often required.
-
Troubleshooting: Screen a variety of palladium precatalysts and ligands. Consider using a pre-formed catalyst for better consistency.
-
-
Suboptimal Base Selection: The base plays a crucial role in the catalytic cycle. A base that is too weak may result in a slow or incomplete reaction, while an overly strong base could lead to decomposition of the starting materials or catalyst.
-
Troubleshooting: If using a weaker base like K₂CO₃ or K₃PO₄ results in low conversion, consider a stronger base such as sodium tert-butoxide (NaOt-Bu). Conversely, if substrate degradation is observed, a weaker base may be more suitable.
-
-
Solvent Effects: The solvent must be anhydrous and capable of dissolving the reactants and catalytic species.
-
Troubleshooting: Toluene and dioxane are common solvents for this reaction. Ensure the solvent is thoroughly dried before use. If solubility issues are suspected, a different solvent system may be necessary.
-
-
Incorrect Reaction Temperature and Time: Buchwald-Hartwig aminations are sensitive to temperature. The optimal temperature will depend on the specific catalyst system and substrates.
-
Troubleshooting: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. A temperature screen can help identify the ideal conditions for your specific setup.
-
Question 2: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
Answer: The formation of the N,N'-bis-[3,5-bis(trifluoromethyl)phenyl]piperazine is a common side reaction when using unprotected piperazine. The most effective way to prevent this is by using a mono-protected piperazine derivative.
-
Solution: Employ N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) as the starting material. The Boc (tert-butoxycarbonyl) group protects one of the nitrogen atoms, ensuring that the arylation occurs only at the unprotected nitrogen. The Boc group can then be removed in a subsequent step under acidic conditions.
-
Stoichiometry Control: If using unprotected piperazine is unavoidable, using a significant excess of piperazine relative to the aryl halide can favor the mono-arylated product. However, this approach can complicate purification.
Question 3: I am having difficulty purifying the final product. What are the best practices?
Answer: The basic nature of the piperazine moiety can make purification by column chromatography challenging.
-
Column Chromatography: This is the most common method. Use a silica gel column and a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of the basic product on the acidic silica gel.
-
Acid-Base Extraction: An acid-base workup can be used to separate the basic product from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product extracted back into an organic solvent.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
Question 4: What are common impurities I might see, and how can I identify them?
Answer: Besides the bis-arylated product, other common impurities can include:
-
Dehalogenated Starting Material: 1,3-Bis(trifluoromethyl)benzene can be formed as a byproduct of a competing dehalogenation side reaction. This can be identified by GC-MS or by comparing to a standard.
-
Unreacted Starting Materials: Residual 1-bromo-3,5-bis(trifluoromethyl)benzene and piperazine (or N-Boc-piperazine) may be present. These can be identified by TLC or LC-MS by co-spotting with the starting materials.
-
Phosphine Oxide: The phosphine ligand can be oxidized to phosphine oxide during the reaction or workup. This is often visible on a TLC plate and can be confirmed by NMR or mass spectrometry.
Data Presentation
The following tables provide a summary of representative reaction conditions for the key steps in the synthesis of this compound. Please note that optimal conditions may vary depending on the specific scale and equipment used.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of N-Boc-Piperazine
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 12-18 | >90 (Illustrative) |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu (1.4) | Dioxane | 110 | 8-12 | >90 (Illustrative) |
| 1-Chloro-3,5-bis(trifluoromethyl)benzene | Pd₂(dba)₃ (3) | XPhos (6) | NaOt-Bu (1.5) | Toluene | 110 | 18-24 | >85 (Illustrative) |
Table 2: Conditions for Boc-Deprotection
| Reagent | Solvent | Temperature | Time | Workup | Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1-3 h | Basic workup (e.g., NaHCO₃) | >95 |
| 4M HCl in Dioxane | Dioxane | Room Temp | 1-3 h | Evaporation or precipitation | >95 |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carboxylate (Buchwald-Hartwig Amination)
-
Materials:
-
1-Bromo-3,5-bis(trifluoromethyl)benzene (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 1-bromo-3,5-bis(trifluoromethyl)benzene, N-Boc-piperazine, cesium carbonate, Pd₂(dba)₃, and XantPhos.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Protocol 2: Synthesis of this compound (Boc-Deprotection)
-
Materials:
-
tert-butyl 4-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carboxylate (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the Boc-protected piperazine derivative in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-3 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until gas evolution ceases and the pH is basic.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
-
Mandatory Visualization
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low reaction yield.
Technical Support Center: Optimizing 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine. The primary synthetic route discussed is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide, typically 1-bromo-3,5-bis(trifluoromethyl)benzene, with piperazine. This method is favored for its broad substrate scope and functional group tolerance.
Q2: Which starting materials are required for the Buchwald-Hartwig synthesis of the target compound?
A2: The key starting materials are:
-
Aryl Halide: 1-Bromo-3,5-bis(trifluoromethyl)benzene is a common choice. Aryl chlorides can also be used, but they are generally less reactive.
-
Amine: Piperazine. It is often used in excess or as a mono-protected derivative (e.g., N-Boc-piperazine) to avoid double arylation.
-
Palladium Catalyst: A palladium(0) source is required. This can be a pre-catalyst or generated in situ from a palladium(II) source like Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: A phosphine ligand is crucial for the catalytic cycle.
-
Base: A non-nucleophilic base is necessary to deprotonate the amine.
-
Solvent: An anhydrous, degassed aprotic solvent is used.
Q3: Why is my reaction yield low?
A3: Low yields can result from several factors. Common issues include:
-
Catalyst Inactivity: The palladium catalyst may have decomposed. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
Inappropriate Ligand Choice: The ligand has a significant impact on the reaction's success. For electron-deficient aryl halides like 1-bromo-3,5-bis(trifluoromethyl)benzene, bulky and electron-rich phosphine ligands are often more effective.
-
Base Strength: The base may not be strong enough to efficiently deprotonate the piperazine.
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to catalyst decomposition.
-
Impure Reagents: Impurities in the starting materials or solvent can poison the catalyst.
Q4: I am observing side products in my reaction. What are they and how can I minimize them?
A4: Common side products in Buchwald-Hartwig amination include:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if the reaction is too slow or if there is a source of protic impurities.
-
Bis-arylation: If using unprotected piperazine, a second molecule of the aryl halide can react at the other nitrogen atom. Using an excess of piperazine or a mono-protected piperazine can mitigate this.
-
Ligand Arylation: In some cases, the phosphine ligand itself can undergo arylation. To minimize side products, optimize the reaction conditions, including catalyst, ligand, base, and temperature, and ensure the use of pure, anhydrous reagents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Buchwald-Hartwig amination.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion of Starting Material | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Low reaction temperature. 5. Presence of oxygen or water. | 1. Use a fresh palladium source or a pre-catalyst. 2. Screen different bulky and electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos). 3. Use a stronger base such as NaOt-Bu, KOt-Bu, or LHMDS. 4. Gradually increase the reaction temperature, monitoring for catalyst decomposition. 5. Ensure all glassware is oven-dried, solvents are anhydrous and degassed, and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of Significant Side Products (e.g., Hydrodehalogenation) | 1. High reaction temperature leading to catalyst decomposition. 2. Protracted reaction time. 3. Inefficient catalytic cycle. | 1. Lower the reaction temperature. 2. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. 3. Optimize the catalyst and ligand system to accelerate the desired C-N bond formation. |
| Formation of Bis-arylated Piperazine | Use of unprotected piperazine with insufficient excess. | Use a larger excess of piperazine (e.g., 2-3 equivalents) or employ mono-Boc-protected piperazine. The Boc group can be removed in a subsequent step. |
| Difficulty in Product Purification | Co-elution of the product with ligand-related byproducts or other impurities. | 1. Optimize the reaction to minimize side products. 2. Screen different solvent systems for column chromatography. 3. Consider recrystallization or salt formation to purify the product. |
| Inconsistent Results | Variability in the quality of reagents or reaction setup. | 1. Use reagents from a reliable source and of high purity. 2. Ensure consistent setup procedures, including degassing of solvents and handling of air-sensitive reagents. |
Data Presentation: Reaction Parameter Optimization (Illustrative)
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | Expected High |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | Variable |
| 3 | XPhos Pd G3 (2) | - | Cs₂CO₃ | Toluene | 100 | 18 | Expected High |
| 4 | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 12 | Potentially Lower |
Note: Yields are illustrative and will depend on the specific experimental conditions.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination Synthesis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
1-Bromo-3,5-bis(trifluoromethyl)benzene
-
Piperazine (or N-Boc-piperazine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), piperazine (1.2-2.0 equiv.), the base (1.4-2.0 equiv.), the palladium catalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: A typical experimental workflow for synthesis.
Troubleshooting Logic
Caption: A simplified logic diagram for troubleshooting.
Technical Support Center: 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility issues with 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Issue: Difficulty Dissolving this compound in DMSO at Room Temperature
If you are experiencing challenges with the dissolution of this compound in DMSO, please follow the systematic troubleshooting workflow outlined below. It is crucial to assess the compound's purity and the solvent's quality before proceeding with advanced dissolution techniques.
Troubleshooting Workflow
Preventing degradation of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems observed when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Unexpected precipitation in aqueous solution | The compound has limited solubility in neutral aqueous solutions. The hydrochloride salt is more soluble than the free base. | Prepare solutions in organic solvents like methanol, ethanol, DMSO, or DMF. For aqueous buffers, consider using a co-solvent or preparing a stock solution in an organic solvent and diluting it into the aqueous buffer. Ensure the final concentration is within the solubility limit. |
| Discoloration of the solution (e.g., turning yellow or brown) | This may indicate oxidative degradation of the piperazine ring or the phenyl group, potentially accelerated by light or air exposure. | Prepare solutions fresh whenever possible. Store stock solutions in amber vials at -20°C and blanket with an inert gas like argon or nitrogen. Avoid prolonged exposure to light and air. |
| Loss of compound potency or inconsistent experimental results | This is likely due to the degradation of the compound. Potential degradation pathways include oxidation of the piperazine ring and hydroxylation of the aromatic ring. Photodegradation can also occur. | Follow strict storage and handling procedures. Use high-purity solvents and degas them before use to remove dissolved oxygen. Protect solutions from light at all times. Perform regular quality control checks of your stock solutions using analytical methods like HPLC or LC-MS. |
| Appearance of unknown peaks in chromatograms (HPLC, LC-MS) | These peaks likely represent degradation products. Based on related compounds, potential degradation products include hydroxylated derivatives of the phenyl ring and oxidation products of the piperazine moiety. | To identify degradation products, a forced degradation study can be performed under controlled stress conditions (acid, base, oxidation, heat, light). The resulting degradants can be characterized using mass spectrometry. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that can cause the degradation of this compound in solution?
The primary factors contributing to degradation are exposure to light (photodegradation), heat (thermal degradation), oxygen (oxidation), and non-optimal pH conditions (acid/base hydrolysis). The trifluoromethyl groups on the phenyl ring can influence the electronic properties and susceptibility to certain degradation pathways.
2. What are the recommended storage conditions for solutions of this compound?
For optimal stability, it is recommended to store stock solutions at -20°C or lower in tightly sealed amber glass vials to protect from light. To prevent oxidation, the headspace of the vial can be flushed with an inert gas such as argon or nitrogen before sealing. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified for the specific solvent and concentration.
3. Which solvents are most suitable for dissolving this compound to minimize degradation?
High-purity, anhydrous organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are recommended for preparing stock solutions. For aqueous experimental media, a concentrated stock solution in an organic solvent should be prepared and then diluted to the final concentration immediately before use. The use of phosphate-buffered saline (PBS) at pH 7.2 has been reported for the related compound TFMPP, but solubility should be confirmed for the bis-trifluoromethyl analog.[1]
4. How can I monitor the stability of my this compound solution over time?
The stability of the solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating method should be developed by performing a forced degradation study to ensure that the analytical method can separate the parent compound from its degradation products.
5. What are the potential degradation products of this compound?
While specific degradation products for this compound are not extensively documented, based on studies of the related compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and general knowledge of phenylpiperazine chemistry, potential degradation products may include:
-
Hydroxylated metabolites: Hydroxylation of the aromatic ring.[2][3]
-
Piperazine ring cleavage products: Degradation of the piperazine moiety.[2]
-
Oxidation products: N-oxides of the piperazine nitrogen atoms.
-
Photodegradation products: Photochemical reactions can lead to the formation of various byproducts, potentially including trifluoroacetic acid upon breakdown of the trifluoromethyl groups.[4]
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber (e.g., with a UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze by a suitable analytical method, such as LC-MS, to identify and quantify the parent compound and any degradation products.
Protocol for Stability-Indicating HPLC-UV Method
This is a general method that can be optimized for specific instrumentation and degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, identification and excretion profile of the principal urinary metabolite of the recently banned designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SETAC Europe 35th Annual Meeting [setac.confex.com]
Common pitfalls in experiments with 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
While specific research on this compound is limited, the presence of the 3,5-bis(trifluoromethyl)phenyl group is a common structural feature in potent and selective Neurokinin 1 (NK1) receptor antagonists.[1][2][3] Therefore, it is highly probable that this compound acts as an antagonist of the NK1 receptor, a G-protein-coupled receptor (GPCR) whose endogenous ligand is Substance P.[2][4] The NK1 receptor is involved in various physiological processes, including pain transmission, inflammation, and emesis.[2][5]
Q2: What are the expected solubility characteristics of this compound?
Q3: How should I prepare stock solutions?
For related piperazine compounds, solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are commonly used to prepare stock solutions.[7] Given the lipophilic nature of the bis(trifluoromethyl)phenyl group, DMSO is likely a suitable solvent. It is recommended to start with a small amount of the compound to test solubility in the desired solvent before preparing a large stock solution. Sonication may aid in dissolution.[6]
Q4: What are the recommended storage and handling conditions?
Piperazine derivatives should be handled with care in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.[8][9][10] Avoid inhalation of dust or fumes.[8][9] Store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture.[10] For long-term storage, -20°C is a common recommendation for related compounds.[7]
Troubleshooting Guides
Problem 1: Inconsistent or No Biological Activity in In Vitro Assays
Possible Causes & Solutions:
-
Poor Compound Solubility: The compound may be precipitating out of the assay buffer.
-
Troubleshooting Steps:
-
Visually inspect the assay wells for any precipitate.
-
Decrease the final concentration of the compound in the assay.
-
Increase the percentage of DMSO in the final assay buffer (typically up to 0.5-1% is tolerated by most cell lines, but this should be optimized).
-
Prepare a fresh stock solution and ensure complete dissolution before adding to the assay medium.
-
-
-
Compound Degradation: The compound may not be stable under the assay conditions (e.g., temperature, pH).
-
Troubleshooting Steps:
-
Prepare fresh dilutions of the compound for each experiment.
-
Minimize the time the compound is in aqueous buffer before being added to the cells.
-
If possible, conduct a stability study of the compound in the assay buffer using an analytical method like HPLC.
-
-
-
Incorrect Target Expression: The cell line used may not express the NK1 receptor at sufficient levels.
-
Troubleshooting Steps:
-
Verify NK1 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
Use a positive control compound known to act on the NK1 receptor (e.g., Aprepitant) to validate the assay.[11]
-
-
Problem 2: High Background Signal in Receptor Binding Assays
Possible Causes & Solutions:
-
Non-Specific Binding: The compound may be binding to other components in the assay, such as the filter plates or other proteins in the cell membrane preparation.
-
Troubleshooting Steps:
-
Increase the number of washes to remove unbound radioligand.
-
Add a blocking agent, such as bovine serum albumin (BSA), to the binding buffer.
-
Optimize the concentration of the radioligand used.
-
-
-
Radioligand Degradation: The radiolabeled ligand may be degrading, leading to high non-specific signal.
-
Troubleshooting Steps:
-
Use fresh or recently purchased radioligand.
-
Include protease inhibitors in the membrane preparation and binding buffers.
-
-
Data Presentation
Table 1: Solubility of 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride (a related compound)
| Solvent | Solubility |
| Acetone | Slightly Soluble[12] |
| Chloroform | Soluble[12] |
| Ether | Very Slightly Soluble[12] |
| Hexane | Insoluble[12] |
| Methanol | Freely Soluble[12] |
| Water | Very Soluble[12] |
Data for the hydrochloride salt of 1-(3-Trifluoromethylphenyl)piperazine. The solubility of this compound may differ.
Experimental Protocols
Protocol 1: NK1 Receptor Binding Assay (Adapted from general protocols)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).[13]
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.[13][14]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4, with protease inhibitors.[15]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[14]
-
Unlabeled Substance P for determining non-specific binding.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding Buffer.
-
Varying concentrations of this compound (test compound).
-
Radioligand at a concentration close to its Kd.
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled Substance P (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[14]
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ value for the test compound.
Mandatory Visualization
Caption: Simplified NK1 Receptor signaling pathway and the inhibitory action of an antagonist.
Caption: Logical workflow for experiments with common troubleshooting checkpoints.
References
- 1. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [rjpbr.com]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. nj.gov [nj.gov]
- 11. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. swgdrug.org [swgdrug.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the purity of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
Q: My initial product of this compound has a low purity (<90%) after the initial work-up. What are the likely impurities and how can I remove them?
A: Low purity after initial synthesis is a common issue. The primary impurities are often unreacted starting materials or byproducts from the synthetic route.
Potential Impurities:
-
Unreacted Starting Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Piperazine or N-Boc-piperazine
-
1-Bromo-3,5-bis(trifluoromethyl)benzene
-
-
Byproducts:
-
N,N'-bis[3,5-bis(trifluoromethyl)phenyl]piperazine (from double arylation of piperazine)
-
Polymers or tars
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low initial purity.
Recommended Actions:
-
Analysis: First, analyze your crude product using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the nature of the impurities.
-
Liquid-Liquid Extraction: An initial acid-base extraction can be very effective. Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the desired product and other basic impurities, pulling them into the aqueous layer. The neutral and acidic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your product back into an organic solvent.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. See the detailed protocol below.
-
Column Chromatography: If recrystallization is ineffective, or if multiple impurities are present, column chromatography is recommended.
Issue 2: Recrystallization Yields are Low or No Crystals Form
Q: I am attempting to recrystallize this compound, but I am getting a very low yield, or the product is oiling out instead of crystallizing. What should I do?
A: This is a common problem related to solvent choice and experimental technique.
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a molecule like this compound, which is relatively nonpolar, consider the following solvents or solvent pairs.
Solvent System Rationale Isopropanol Often a good choice for moderately polar compounds. Ethanol/Water The addition of water as an anti-solvent can induce crystallization. Hexane/Ethyl Acetate A nonpolar/polar solvent pair that can be fine-tuned. Toluene Can be effective for aromatic compounds. -
Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To prevent this:
-
Use a larger volume of solvent.
-
Cool the solution more slowly to allow for proper crystal lattice formation.
-
Try a different solvent system with a lower boiling point.
-
-
Inducing Crystallization:
-
Seeding: Add a small crystal of the pure product to the cooled, supersaturated solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.
-
Cooling: Cool the solution in an ice bath, and if necessary, a dry ice/acetone bath, but do so slowly.
-
Issue 3: Product Purity Does Not Improve After Column Chromatography
Q: I ran a silica gel column to purify my compound, but the purity did not significantly improve. What could be the issue?
A: This usually points to an issue with the mobile phase selection or column packing.
Troubleshooting Steps:
-
Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. For this compound on a normal phase (silica gel) column, you should start with a nonpolar solvent and gradually increase the polarity.
-
Initial TLC Analysis: Before running the column, determine the optimal eluent system using TLC. You are looking for a solvent system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Recommended Eluent Systems: Start with a low polarity mixture and gradually increase the proportion of the more polar solvent. For example:
-
Hexane/Ethyl Acetate (e.g., start with 95:5 and gradually increase the ethyl acetate concentration).
-
Dichloromethane/Methanol (e.g., start with 99:1 and gradually increase the methanol concentration).
-
-
-
Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.
-
Loading: Do not overload the column. The amount of crude product should typically be no more than 5% of the mass of the silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is expected to be a white to off-white solid. While a specific melting point is not widely published, analogous compounds suggest it would be a crystalline solid with a defined melting point. Any discoloration (e.g., yellow or brown) or a broad melting range indicates the presence of impurities.
Q2: What are the best analytical techniques to assess the purity of this compound?
A2: The following techniques are recommended for purity assessment:
| Technique | Information Provided |
| GC-MS | Provides information on the presence and identity of volatile impurities and confirms the mass of the desired product. |
| ¹H and ¹⁹F NMR | Confirms the chemical structure and can be used for quantitative analysis of purity against a known standard. |
| HPLC | Can be used to determine the percentage purity by area. |
| TLC | A quick and simple method to qualitatively assess the number of components in a sample. |
Q3: How should I store this compound?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent or solvent pair by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Eluent Selection: Determine the optimal mobile phase using TLC as described in the troubleshooting section.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent to elute more polar compounds.
-
Fraction Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.
Diagrams
Caption: General workflow for recrystallization.
Caption: Logical steps for column chromatography purification.
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine off-target effects and how to mitigate
Disclaimer: 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine (BTPP) is a research chemical with limited publicly available data on its specific biological targets. For the purpose of this guide, we will operate under the assumption that BTPP is being investigated as a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH), a common target for structurally related compounds. This will allow us to address potential off-target effects and mitigation strategies in a relevant context.
Frequently Asked Questions (FAQs)
Q1: What is the presumed primary target of BTPP and its mechanism of action?
A1: Based on its structural features, particularly the phenylpiperazine scaffold, BTPP is presumed to act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2] By inhibiting FAAH, BTPP would increase the levels of AEA, enhancing its effects on cannabinoid receptors (CB1 and CB2) and other targets. This modulation of the endocannabinoid system is being explored for its therapeutic potential in various conditions, including pain and anxiety.[2]
Q2: What are the most likely off-target interactions for BTPP?
A2: The off-target activities of BTPP can be broadly categorized based on its chemical structure:
-
Other Serine Hydrolases: The reactive moiety of BTPP, if it acts as a covalent inhibitor like many FAAH inhibitors, may cross-react with other serine hydrolases in the proteome. Common off-targets for FAAH inhibitors include monoacylglycerol lipase (MAGL), alpha/beta-hydrolase domain-containing (ABHD) enzymes, and carboxylesterases (CES).
-
GPCRs and Ion Channels: The arylpiperazine moiety is a "privileged scaffold" known to interact with various G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.[3] Additionally, interactions with ion channels, such as the hERG potassium channel, are a potential concern for piperazine-containing compounds and can be associated with cardiotoxicity.[3]
Q3: How can I experimentally determine the off-target profile of BTPP?
A3: A tiered approach is recommended for characterizing the off-target profile of BTPP:
-
Broad Panel Screening: Utilize a commercial service to screen BTPP at a fixed concentration (e.g., 10 µM) against a large panel of GPCRs, ion channels, kinases, and other common off-targets. This provides a broad but low-resolution view of potential liabilities.
-
Competitive Activity-Based Protein Profiling (ABPP): This chemoproteomic technique is ideal for identifying off-target serine hydrolases. It involves treating a proteome with BTPP followed by a broad-spectrum serine hydrolase activity-based probe to see which enzyme activities are blocked by BTPP.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm direct target engagement in a cellular context. Binding of BTPP to a protein stabilizes it against heat-induced denaturation, which can be quantified. This can be applied to both the intended target (FAAH) and potential off-targets identified in other screens.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Poor compound stability or solubility in media.
-
Troubleshooting Step: Assess the stability of BTPP in your specific cell culture medium over the time course of the experiment using HPLC. Ensure complete solubilization in your vehicle (e.g., DMSO) before dilution into aqueous media.
-
-
Possible Cause: Off-target effects leading to cytotoxicity.
-
Troubleshooting Step: Determine the cytotoxic concentration of BTPP using an MTT or similar viability assay. If the cytotoxic concentration is close to the concentration required for on-target activity, off-target effects are likely contributing. Compare results across multiple cell lines to check for cell-type-specific toxicity.
-
Issue 2: Discrepancy between biochemical and cellular potency.
-
Possible Cause: Poor cell permeability.
-
Troubleshooting Step: Use a cellular target engagement assay like CETSA to determine if BTPP is reaching its intracellular target. If cellular engagement is weak despite high biochemical potency, investigate potential efflux by P-glycoprotein (P-gp) or other transporters by co-incubating with known efflux pump inhibitors.
-
-
Possible Cause: High plasma protein binding in serum-containing media.
-
Troubleshooting Step: If using medium containing fetal bovine serum (FBS), BTPP may bind to albumin, reducing the free concentration available to interact with the target. Repeat the experiment in serum-free medium or measure the free fraction of BTPP.
-
Issue 3: Suspected hERG channel inhibition leading to cardiotoxicity concerns.
-
Possible Cause: The basic nitrogen of the piperazine ring and overall lipophilicity are common features of hERG binders.
-
Troubleshooting Step: The first step is to confirm hERG inhibition using an automated patch-clamp assay. If confirmed, medicinal chemistry efforts can be employed to mitigate this liability. Strategies include reducing the basicity (pKa) of the piperazine nitrogen by introducing electron-withdrawing groups nearby, or reducing the overall lipophilicity of the molecule.[3]
-
Quantitative Data for a Representative FAAH Inhibitor (URB597)
Note: This data is for the well-characterized FAAH inhibitor URB597 and is provided as a representative example. The off-target profile of BTPP must be determined experimentally.
| Target | IC50 / Ki | Assay Type | Reference |
| On-Target | |||
| Human FAAH | IC50: 4.6 nM | Enzyme Inhibition | [4] |
| Rat FAAH | IC50: 0.8 nM | Enzyme Inhibition | [4] |
| Off-Targets | |||
| Rat Liver Carboxylesterases | >10,000 nM | Enzyme Inhibition | [4] |
| CB1 Receptor | >10,000 nM | Radioligand Binding | [4] |
| CB2 Receptor | >10,000 nM | Radioligand Binding | [4] |
Signaling Pathways and Experimental Workflows
Caption: Endocannabinoid signaling pathway and the inhibitory action of BTPP on FAAH.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Logic diagram for medicinal chemistry-based mitigation of off-target effects.
Key Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity
Objective: To identify the serine hydrolase targets and off-targets of BTPP in a complex proteome.
Materials:
-
Cell or tissue lysate
-
BTPP stock solution (in DMSO)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)
-
SDS-PAGE materials
-
Fluorescence gel scanner
Methodology:
-
Proteome Preparation: Prepare a soluble proteome from cells or tissues of interest at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
Compound Incubation: Aliquot the proteome into microcentrifuge tubes. Add BTPP at a range of final concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for 30 minutes at 37°C.
-
Probe Labeling: Add the FP-rhodamine probe to each tube at a final concentration of 1 µM. Incubate for another 30 minutes at 37°C.
-
SDS-PAGE: Quench the reactions by adding 4x SDS-PAGE loading buffer. Run the samples on an SDS-PAGE gel.
-
Visualization: Scan the gel using a fluorescence scanner. The disappearance of a fluorescent band in the BTPP-treated lanes compared to the vehicle control indicates that BTPP has inhibited that particular serine hydrolase.
-
Target Identification (Optional): For a more comprehensive analysis (ABPP-MS), use a biotinylated probe, enrich the labeled proteins on streptavidin beads, digest, and identify by LC-MS/MS.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of BTPP to FAAH (or other identified targets) in intact cells.
Materials:
-
Intact cells expressing the target protein
-
BTPP stock solution (in DMSO)
-
PBS and protease inhibitors
-
PCR tubes and a thermal cycler
-
Western blot materials (or other protein detection method like ELISA)
-
Antibody against the target protein (e.g., anti-FAAH)
Methodology:
-
Cell Treatment: Treat cultured cells with BTPP at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., FAAH) using Western blotting or another quantitative protein detection method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the BTPP-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the BTPP-treated sample indicates target engagement.
Protocol 3: GPCR Panel Screening
Objective: To identify potential off-target interactions of BTPP with a broad range of G-protein coupled receptors.
Methodology: This is typically performed as a fee-for-service by a specialized contract research organization (CRO). The general workflow is as follows:
-
Compound Submission: Provide a sample of BTPP to the CRO at a specified concentration and purity.
-
Primary Screen: The CRO will perform a single-point screen, testing BTPP at a high concentration (e.g., 10 µM) against their panel of GPCRs (typically 50-100 targets). The assay format is usually a radioligand binding assay, where BTPP competes with a known radiolabeled ligand for binding to the receptor.
-
Hit Identification: A "hit" is defined as a significant inhibition of radioligand binding (e.g., >50%) in the primary screen.
-
Dose-Response Follow-up: For any identified hits, the CRO will perform a dose-response experiment to determine the IC50 or Ki value of BTPP at that specific receptor.
-
Functional Assays (Optional): For high-affinity off-targets, functional assays (e.g., calcium flux, cAMP accumulation) can be performed to determine if BTPP acts as an agonist, antagonist, or inverse agonist at the receptor.
References
Refining assay protocols for 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary area of research?
This compound is a chemical compound from the phenylpiperazine class.[1] Phenylpiperazine derivatives are often investigated for their activity on the central nervous system, particularly their interaction with serotonin receptors. The related compound, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), is a known serotonin receptor agonist.[2][3][4] Therefore, research involving this compound likely focuses on its potential as a serotonergic agent.
Q2: What are the basic physical and chemical properties of this compound?
| Property | Value |
| CAS Number | 16172-96-6 |
| Molecular Formula | C₁₂H₁₂F₆N₂ |
| Molecular Weight | 298.23 g/mol |
Source: Santa Cruz Biotechnology[1]
Troubleshooting Guides
Solubility Issues
Q3: I am having trouble dissolving this compound. What solvents are recommended?
Due to the presence of two trifluoromethyl groups, this compound is expected to have increased lipophilicity and potentially lower aqueous solubility compared to its monosubstituted counterpart, TFMPP.
-
Initial Recommendation: For stock solutions, consider starting with organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. The hydrochloride salt of TFMPP is soluble in DMF, DMSO, and ethanol at 20 mg/mL, and in PBS (pH 7.2) at 10 mg/mL.[5]
-
For Aqueous Buffers: To prepare working solutions in aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems.
-
Sonication: Gentle warming and sonication may aid in dissolution, but be cautious of potential degradation with excessive heat.
Q4: My compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer. How can I prevent this?
This is a common issue with lipophilic compounds. Here are a few troubleshooting steps:
-
Decrease Final Concentration: The final concentration of the compound in the aqueous buffer may be above its solubility limit. Try preparing a more dilute working solution.
-
Increase DMSO Concentration: A slightly higher percentage of DMSO in the final solution might be necessary to maintain solubility. However, always run a vehicle control to ensure the DMSO concentration is not impacting your experimental results.
-
Use of Surfactants: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20) can help to maintain the solubility of hydrophobic compounds in aqueous solutions. This should be tested for compatibility with your specific assay.
Experimental Assay Performance
Q5: I am not observing the expected activity in my functional assay. What could be the reason?
Several factors could contribute to a lack of activity. Consider the following:
-
Receptor Specificity: The addition of a second trifluoromethyl group at the 5-position of the phenyl ring could alter the receptor binding profile compared to TFMPP. While TFMPP has a known affinity for various serotonin receptors (5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂C), the specific binding affinities of this compound may be different.[2] It is recommended to perform binding assays to determine the affinity of the compound for your target receptor.
-
Compound Integrity: Verify the purity and integrity of your compound. Trifluoromethylated compounds can be susceptible to degradation under certain conditions. Consider re-analyzing the compound by HPLC or LC-MS.
-
Assay Conditions: Ensure that the pH, temperature, and incubation times of your assay are optimal for your target receptor and cell system.
Q6: I am observing high background noise or non-specific binding in my radioligand binding assay. How can I reduce this?
High background can obscure specific binding signals. Here are some strategies to mitigate this:
-
Optimize Blocking Agents: Ensure you are using an appropriate blocking agent (e.g., bovine serum albumin) in your assay buffer to prevent non-specific binding to the filter plates or tubes.
-
Washing Steps: Increase the number or duration of washing steps with ice-cold buffer after incubation to more effectively remove unbound radioligand.
-
Reduce Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Aim for a concentration at or below the Kd of the radioligand for the receptor.
-
Filter Plate Pre-treatment: Pre-soaking the filter plates with a solution of a compound like polyethyleneimine (PEI) can help to reduce non-specific binding of positively charged ligands.
Experimental Protocols
General Radioligand Binding Assay Protocol
This protocol is a general guideline and should be optimized for the specific receptor and radioligand being used.
Caption: General workflow for a radioligand binding assay.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
The following is a starting point for developing an HPLC method for this compound, based on methods for related compounds.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A C18 reversed-phase column is a good initial choice.
Mobile Phase:
-
A gradient elution with acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is recommended. A typical gradient might be from 10% to 90% acetonitrile over 20-30 minutes.
Detection:
-
The related compound TFMPP has UV absorbance maxima at 249 and 293 nm.[5] Monitoring at or around these wavelengths would be a reasonable starting point.
Caption: A typical workflow for HPLC purity analysis.
Safety Information
Q7: What are the primary safety hazards associated with this compound?
While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for the related compound piperazine indicates that it can be corrosive and cause severe skin burns and eye damage.[6][7] It is also a respiratory irritant.[6] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Disclaimer: The information provided here is for guidance only and is not a substitute for a comprehensive risk assessment. Always consult the specific Safety Data Sheet (SDS) for the compound you are using and follow all institutional safety protocols.
References
- 1. scbt.com [scbt.com]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-[3-(Trifluoromethyl)phenyl]piperazine|CAS 15532-75-9 [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine. The content is designed to address specific challenges that may be encountered during the scaling up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction is highly versatile for forming C-N bonds between aryl halides and amines.[3] For this specific synthesis, the reaction involves the coupling of an aryl halide, such as 3,5-bis(trifluoromethyl)bromobenzene, with piperazine.
Q2: Why is the Buchwald-Hartwig amination preferred over other methods like nucleophilic aromatic substitution (SNA_r_)?
A2: The Buchwald-Hartwig amination is generally preferred due to its broader substrate scope and milder reaction conditions compared to traditional methods.[2] The electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring deactivates it towards classical nucleophilic aromatic substitution, which would require harsh conditions and may lead to side reactions. The palladium-catalyzed approach offers higher efficiency and functional group tolerance.
Q3: What are the key starting materials for this synthesis?
A3: The primary starting materials are:
-
An aryl halide: Typically 1-bromo-3,5-bis(trifluoromethyl)benzene or 1-chloro-3,5-bis(trifluoromethyl)benzene. Aryl bromides are generally more reactive than chlorides.[4]
-
Piperazine: This can be used in its free base form or as a salt, with appropriate adjustments to the reaction conditions.
-
A palladium catalyst system: This includes a palladium precursor and a phosphine ligand.
-
A base: Necessary to facilitate the catalytic cycle.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q5: What are the typical purification methods for the final product?
A5: Purification of this compound is commonly achieved through flash column chromatography on silica gel.[5] Due to the fluorinated nature of the compound, specialized "fluorous" chromatography techniques could also be explored for more efficient separation.[6] Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. | - Use a pre-catalyst to ensure reliable generation of the active Pd(0) species. - If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0).[7] - Handle the catalyst and ligand under an inert atmosphere to prevent deactivation. |
| 2. Inappropriate ligand selection. | - For electron-deficient aryl halides, use bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[8] | |
| 3. Insufficiently strong base. | - Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). | |
| 4. Poor quality of reagents or solvents. | - Use anhydrous and deoxygenated solvents. - Ensure the purity of the aryl halide and piperazine. | |
| Formation of Side Products (e.g., Di-arylation of Piperazine) | 1. High ratio of aryl halide to piperazine. | - Use a slight excess of piperazine relative to the aryl halide. |
| 2. Prolonged reaction time or high temperature. | - Monitor the reaction closely and stop it once the mono-arylated product is maximized. - Optimize the reaction temperature; higher temperatures can sometimes lead to more side reactions. | |
| Difficulty in Product Purification | 1. Co-elution of product with starting materials or byproducts. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase for chromatography. |
| 2. Presence of residual palladium catalyst. | - Treat the crude product with a palladium scavenger. - Additional washes of the organic layer during workup may help remove some metal impurities. | |
| Inconsistent Reaction Results | 1. Sensitivity to air and moisture. | - Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
| 2. Variable quality of the palladium precursor. | - Use a consistent and reliable source for the palladium catalyst and ligand. Pre-catalysts often give more reproducible results.[7] |
Quantitative Data
The following tables provide representative quantitative data for the Buchwald-Hartwig amination to synthesize N-aryl piperazines. Note that optimal conditions for this compound may vary.
Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination of Aryl Halides with Piperazine
| Parameter | Condition | Reference/Note |
| Aryl Halide | 1-Bromo-3,5-bis(trifluoromethyl)benzene | More reactive than the corresponding chloride. |
| Piperazine | 1.2 - 1.5 equivalents | A slight excess is used to favor mono-arylation. |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pre-catalysts can also be used for better reproducibility. |
| Ligand | XPhos or RuPhos (2-5 mol%) | Bulky, electron-rich ligands are crucial. |
| Base | Sodium tert-butoxide (1.4 - 2.0 equivalents) | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents are generally preferred.[9] |
| Temperature | 80 - 110 °C | Optimization may be required. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |
Table 2: Typical Yields and Purity
| Metric | Value | Note |
| Typical Yield | 70 - 95% | Highly dependent on reaction optimization. |
| Purity after Chromatography | >98% | As determined by GC-MS or LC-MS. |
Experimental Protocols
Detailed Methodology for Buchwald-Hartwig Amination
This protocol is a representative procedure for the synthesis of this compound. Optimization may be necessary for specific laboratory conditions and scales.
Materials:
-
1-Bromo-3,5-bis(trifluoromethyl)benzene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe, followed by 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 equiv) and piperazine (1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical decision tree for troubleshooting low reaction yields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research | Chemistry World [chemistryworld.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide standardized protocols to ensure experimental reproducibility and success.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for experimental design.
| Property | Value | Source |
| CAS Number | 16172-96-6 | [1][2][3] |
| Molecular Formula | C₁₂H₁₂F₆N₂ | [1][2][3] |
| Molecular Weight | 298.23 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of this compound?
While specific biological activities for this compound are not extensively documented in publicly available literature, piperazine derivatives as a class are known to exhibit a wide range of pharmacological effects. These include, but are not limited to, anticancer, antimicrobial, and antipsychotic activities. The presence of the trifluoromethyl groups on the phenyl ring is expected to influence its lipophilicity and electronic properties, potentially affecting its binding affinity to biological targets and its metabolic stability. For its close analog, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), it is known to be a serotonergic agonist.[4]
Q2: How should I prepare a stock solution of this compound?
Due to the hydrophobic nature of the bis(trifluoromethyl)phenyl group, this compound is expected to have low aqueous solubility. Therefore, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For related piperazine compounds, concentrations of 10-20 mg/mL in these solvents are often achievable.[5] When diluting the stock solution into aqueous buffers for biological assays, ensure the final solvent concentration is low (typically below 1%) to avoid solvent-induced artifacts.[6]
Q3: What are the best practices for storing this compound?
To ensure the long-term stability of the compound, it should be stored in a tightly sealed container, protected from light and moisture. For its analog, TFMPP, storage at -20°C is recommended for long-term stability.[5] For stock solutions, it is advisable to store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of piperazine derivatives in solution can be pH-dependent, with increased degradation observed at higher pH for some analogs.[7]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
Possible Causes:
-
Poor Solubility: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration.
-
Compound Degradation: Improper storage or handling may have led to the degradation of the compound.
-
Incorrect Assay Conditions: The experimental parameters may not be optimal for detecting the compound's activity.
Solutions:
-
Verify Solubility: Visually inspect the solution for any precipitates. Determine the kinetic solubility of the compound in your specific assay medium.[8]
-
Fresh Stock Preparation: Prepare a fresh stock solution from the solid compound and verify its concentration.
-
Include Positive Controls: Use a known active compound with a similar mechanism of action as a positive control to validate the assay's performance.
-
Optimize Assay Parameters: Systematically vary parameters such as incubation time, cell density, and reagent concentrations.
Issue 2: High Background or Off-Target Effects
Possible Causes:
-
Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be toxic to the cells.
-
Compound Impurities: The presence of impurities from the synthesis process can lead to unexpected biological responses.
-
Non-specific Binding: The compound may bind to multiple targets, leading to a complex biological response.
Solutions:
-
Solvent Control: Always include a vehicle control (assay medium with the same concentration of solvent) to assess the effect of the solvent on the experimental system.[9]
-
Purity Check: Verify the purity of the compound using analytical techniques such as HPLC or LC-MS. A purity of >95% is generally recommended for biological assays.[6]
-
Dose-Response Curve: Generate a full dose-response curve to identify the concentration range for specific activity and potential toxicity.
Experimental Protocols
General Protocol for In Vitro Cell Viability (MTT) Assay
This protocol is a generalized method for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Visualizations
Caption: General experimental workflow for in vitro cytotoxicity testing.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Hypothetical signaling pathway for a G-protein coupled receptor.
References
- 1. 1-(3,5-Bis(trifluoromethyl)phenyl)piperazine | C12H12F6N2 | CID 770558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 16172-96-6 | FB88293 [biosynth.com]
- 4. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine and Other Serotonin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, there is no publicly available pharmacological data for 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine. This guide provides a comparative framework based on the pharmacological profiles of well-characterized serotonin (5-HT) receptor antagonists. The inclusion of this compound is based on the structural similarity to its mono-trifluoromethyl analog, 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP), a known serotonin receptor agonist. It is hypothesized that the addition of a second trifluoromethyl group may alter its pharmacological activity towards antagonism. The data presented for this compound is therefore hypothetical and serves as a template for future experimental investigation.
This guide offers a comparative overview of the hypothesized antagonist this compound against three established serotonin receptor antagonists: WAY-100635, a selective 5-HT1A receptor antagonist; Ketanserin, a potent 5-HT2A receptor antagonist with additional affinities; and Ondansetron, a highly selective 5-HT3 receptor antagonist.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of the selected antagonists for various serotonin and other neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A | 5-HT2A | 5-HT3 | Dopamine D4 | α1-Adrenergic | Histamine H1 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| WAY-100635 | 0.39 [1] | >1000 | >1000 | 16[1] | 251 | >1000 |
| Ketanserin | >1000 | ~1 [2] | >1000 | >1000 | High Affinity [2] | High Affinity [2] |
| Ondansetron | >5.0 (pKi) | >5.0 (pKi) | ~8.07 (pKi) [3] | >1000 | >5.0 (pKi)[3] | >1000 |
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
This protocol provides a generalized method for determining the binding affinity of a test compound to serotonin receptors through competitive displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., CHO-K1 cells for 5-HT1A, HEK293 cells for 5-HT2A) or from brain tissue with high receptor density (e.g., rat hippocampus for 5-HT1A, rat frontal cortex for 5-HT2A).[2]
-
Radioligand: A tritiated ligand specific for the receptor subtype, such as [³H]WAY-100635 for 5-HT1A receptors, [³H]Ketanserin for 5-HT2A receptors, or a suitable radiolabeled antagonist for 5-HT3 receptors.[2][4]
-
Test Compounds: this compound (hypothetical), WAY-100635, Ketanserin, Ondansetron.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing appropriate ions (e.g., 5 mM MgCl₂).
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand for the target receptor (e.g., 10 µM serotonin).
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.
-
Filtration Apparatus (e.g., cell harvester).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the test compound.
-
Include wells for total binding (radioligand and buffer only) and non-specific binding (radioligand and a high concentration of an unlabeled ligand).
-
Initiate the binding reaction by adding the prepared membrane suspension to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways associated with the serotonin receptors targeted by the compared antagonists.
Caption: Signaling pathways for 5-HT1A and 5-HT2A receptors.
Caption: Signaling pathway for the 5-HT3 receptor.
WAY-100635 acts as a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors.[5] By blocking these receptors, it prevents the inhibitory effects of serotonin, which are mediated through the Gi/o protein pathway, leading to an inhibition of adenylyl cyclase and activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5]
Ketanserin is a potent antagonist of 5-HT2A receptors.[2] These receptors are coupled to the Gq/11 protein, and their activation by serotonin leads to the stimulation of phospholipase C (PLC).[2][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C, respectively.[2] Ketanserin blocks this cascade by preventing the initial receptor activation.
Ondansetron is a highly selective antagonist of the 5-HT3 receptor.[3] Unlike the 5-HT1 and 5-HT2 receptors, the 5-HT3 receptor is a ligand-gated ion channel.[7] When serotonin binds to the 5-HT3 receptor, it opens a channel that allows for the rapid influx of cations (Na⁺, K⁺, and Ca²⁺), leading to neuronal depolarization.[7] Ondansetron competitively blocks the serotonin binding site, thereby preventing channel opening and subsequent neuronal excitation.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
Comparative Analysis of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) Activity with Control Compounds at Serotonin Receptors
Important Note for Researchers: The following guide provides a comparative analysis for 1-(3-trifluoromethylphenyl)piperazine (TFMPP) , a well-characterized serotonergic agent. The originally requested compound, 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine , lacks sufficient publicly available biological activity data to conduct a similar analysis at this time. TFMPP is presented here as its closest structural and functional analog with a robust dataset.
This guide is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of TFMPP's performance against standard control compounds, supported by experimental data and detailed protocols.
Overview of Compound Activity
1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin receptor agonist and releasing agent.[1] Its activity has been characterized at multiple 5-HT receptor subtypes. This guide focuses on its interaction with key receptors implicated in its pharmacological profile: 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C.[2]
To validate and contextualize the activity of TFMPP, its binding affinity and functional potency are compared against a panel of standard control compounds:
-
Serotonin (5-HT): The endogenous agonist for all serotonin receptors.
-
8-OH-DPAT: A potent and selective full agonist for the 5-HT1A receptor.[3]
-
(±)-DOI: A potent agonist with high affinity for 5-HT2A and 5-HT2C receptors.[4]
-
WAY-100635: A potent and selective silent antagonist for the 5-HT1A receptor.[5][6]
-
Ketanserin: A classic antagonist with high affinity for the 5-HT2A receptor.[7][8]
Comparative Binding Affinity and Functional Potency
The following table summarizes the quantitative data for TFMPP and control compounds at several key serotonin receptor subtypes. Data is compiled from various sources to provide a comparative snapshot. Binding affinity is typically determined by radioligand displacement assays and is expressed as the inhibition constant (Kᵢ), while functional activity is determined through cellular assays measuring downstream signaling and is expressed as the half-maximal effective concentration (EC₅₀).
| Compound | Target Receptor | Assay Type | Value (nM) | Compound Type |
| TFMPP | 5-HT1A | Binding Affinity (Kᵢ) | 288 - 1950 | Agonist |
| 5-HT1B | Binding Affinity (Kᵢ) | 30 - 132 | Agonist | |
| 5-HT2A | Binding Affinity (Kᵢ) | 160 - 269 | Partial Agonist / Antagonist | |
| 5-HT2C | Binding Affinity (Kᵢ) | 62 | Full Agonist | |
| Serotonin (5-HT) | 5-HT2A | Functional (EC₅₀) | ~3.7 | Endogenous Agonist |
| 5-HT2C | Functional (EC₅₀) | ~2.9 | Endogenous Agonist | |
| 8-OH-DPAT | 5-HT1A | Binding Affinity (Kᵢ) | ~1 | Selective Agonist |
| 5-HT1A | Functional (EC₅₀) | 6.4 | Selective Agonist | |
| (±)-DOI | 5-HT2A | Functional (EC₅₀) | 2.6 | Agonist |
| 5-HT2C | Functional (EC₅₀) | 11 | Agonist | |
| WAY-100635 | 5-HT1A | Binding Affinity (Kᵢ) | 0.39 - 0.84 | Selective Antagonist |
| Ketanserin | 5-HT2A | Binding Affinity (Kᵢ) | 0.85 | Selective Antagonist |
Note: Data represents values compiled from multiple studies; ranges are provided where significant variation exists in the literature. Direct comparison is best achieved when compounds are tested within the same study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to generate the data in this guide.
Radioligand Binding Assay (for Kᵢ Determination)
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from a receptor.[9][10]
Objective: To determine the inhibition constant (Kᵢ) of a test compound at a specific 5-HT receptor subtype.
Materials:
-
Cell Membranes: HEK293 cells or CHO cells stably expressing the human 5-HT receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor labeled with tritium ([³H]), e.g., [³H]8-OH-DPAT for 5-HT1A or [³H]Ketanserin for 5-HT2A.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: TFMPP and control compounds, serially diluted.
-
Non-specific Agent: A high concentration of an unlabeled ligand to define non-specific binding (e.g., 10 µM Serotonin).
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cultured cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration via a BCA or Bradford assay.[11]
-
Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competitive binding.
-
Total Binding: Cell membranes + radioligand + binding buffer.
-
Non-specific Binding (NSB): Cell membranes + radioligand + high concentration of non-specific agent.
-
Competitive Binding: Cell membranes + radioligand + serial dilutions of the test compound.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[12]
-
Counting: Place the dried filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]
-
Calcium Flux Functional Assay (for EC₅₀ Determination)
This protocol measures the functional agonism of a compound at Gq-coupled receptors, such as 5-HT2A and 5-HT2C, by detecting the release of intracellular calcium.[13][14]
Objective: To determine the potency (EC₅₀) and efficacy of a test compound by measuring its ability to stimulate intracellular calcium mobilization.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the Gq-coupled 5-HT receptor of interest (e.g., 5-HT2C).
-
Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Assay Plate: 96-well, black, clear-bottom microplate.
-
Calcium-sensitive Dye: e.g., Fluo-4 AM or Indo-1 AM, with an appropriate solvent like DMSO and a dispersing agent like Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: TFMPP and control agonists, serially diluted.
-
Fluorescence Plate Reader: Equipped with injectors for compound addition (e.g., FlexStation 3).
Procedure:
-
Cell Plating: Seed the cells into the 96-well assay plate and incubate overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.[15]
-
Compound Preparation: Prepare serial dilutions of the test compounds (agonists) in assay buffer at a concentration 2-5x the final desired concentration.
-
Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for several seconds.
-
Use the instrument's injectors to add the test compound dilutions to the wells.
-
Immediately begin measuring the change in fluorescence intensity over time (typically 1-3 minutes). The signal will peak as intracellular calcium levels rise.
-
-
Data Analysis:
-
Calculate the response for each concentration (e.g., peak fluorescence minus baseline).
-
Normalize the data to the maximum response produced by a reference full agonist (like Serotonin).
-
Plot the normalized response against the log concentration of the test compound.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
Visualized Workflows and Pathways
Signaling Pathway of a Gq-Coupled 5-HT Receptor
The diagram below illustrates the canonical signaling cascade initiated by an agonist binding to a Gq-coupled serotonin receptor, such as 5-HT2C, leading to intracellular calcium release.
Caption: Agonist activation of the 5-HT2C receptor stimulates the Gq protein pathway.
Experimental Workflow for Radioligand Binding Assay
This workflow outlines the key stages of a competitive radioligand binding assay used to determine the binding affinity (Kᵢ) of a test compound.
Caption: Workflow for a competitive radioligand displacement assay.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 15. bu.edu [bu.edu]
Unraveling the Structure-Activity Relationship of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine Analogs for Neurokinin-1 Receptor Antagonism
For researchers and scientists in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 1-[3,5-bis(trifluoromethyl)phenyl]piperazine analogs, focusing on their structure-activity relationship (SAR) as neurokinin-1 (NK1) receptor antagonists. The 3,5-bis(trifluoromethyl)phenyl moiety has been identified as a key pharmacophore in the design of potent NK1 receptor antagonists, a class of drugs with therapeutic potential in managing chemotherapy-induced nausea and vomiting, as well as other neurological disorders.
While extensive research on a systematic series of this compound analogs with varied substituents on the piperazine ring remains limited in publicly available literature, foundational studies on related structures provide critical insights into the SAR of this scaffold. The primary biological target for this class of compounds is the NK1 receptor, a G-protein coupled receptor involved in various physiological and pathological processes.
Core Structural Insights and Biological Activity
Initial investigations into small molecule ligands for the NK1 receptor have highlighted the significance of the 3,5-bis(trifluoromethyl)phenyl group. This moiety is believed to interact with a key lipophilic pocket within the receptor. However, simple derivatives of 3,5-bis(trifluoromethyl)benzene have demonstrated very low affinity for the human NK1 receptor, with IC50 values exceeding 100 μM in competitive radioligand binding assays.[1] This suggests that while the bis(trifluoromethyl)phenyl group is a crucial anchor, the remainder of the molecule, in this case, the piperazine ring and its substituents, plays a vital role in achieving high-affinity binding.
A study on bifunctional peptides incorporating a 3',5'-bis(trifluoromethyl)-benzyl ester at the C-terminus further underscores the importance of these trifluoromethyl groups for NK1 antagonist activity. Removal of these groups resulted in a significant reduction in antagonist potency, confirming their critical role in the pharmacophore.
Comparative Analysis of Analog Activity
To illustrate the structure-activity relationship, the following table summarizes the limited available data on the binding affinity of simple 3,5-bis(trifluoromethyl)benzene derivatives for the human NK1 receptor. It is important to note that these are not piperazine analogs but provide a baseline understanding of the core scaffold's interaction.
| Compound ID | Structure | hNK1R Binding Inhibition at 100 µM (%)[1] |
| 1 | 3,5-Bis(trifluoromethyl)benzaldehyde | - |
| 2 | 3,5-Bis(trifluoromethyl)acetophenone | - |
| 3 | 3,5-Bis(trifluoromethyl)benzoic acid | 32 |
| 4 | trans-3,5-Bis(trifluoromethyl)cinnamic acid | - |
| 5 | 3,5-Bis(trifluoromethyl)benzoic acid hydrazide | 39 |
| 6 | 3,5-Bis(trifluoromethyl)phenylhydrazine | - |
Data presented as percentage of radioligand binding inhibition at a concentration of 100 μM. Higher percentages indicate stronger interaction.
The data indicates that even with the key 3,5-bis(trifluoromethyl)phenyl moiety, simple derivatives exhibit weak binding, emphasizing the need for a more complex scaffold, such as the piperazine ring, to enhance affinity. The hydrazide and carboxylic acid functionalities in compounds 5 and 3 show a modest increase in binding compared to other simple derivatives.
Experimental Protocols
The determination of the binding affinity of these analogs for the NK1 receptor is typically performed using a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for NK1 Receptor
1. Materials:
-
Receptor Source: Homogenates from cells stably overexpressing the human NK1 receptor (e.g., hNK1-CHO cells).[1]
-
Radioligand: A radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P).
-
Test Compounds: this compound analogs at various concentrations.
-
Assay Buffer: Appropriate buffer solution for maintaining pH and ionic strength.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
2. Method:
-
Incubate the cell homogenates containing the NK1 receptor with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The affinity of the test compound for the receptor (Ki) can then be calculated from the IC50 value.
Signaling Pathways and Logical Relationships
The NK1 receptor, upon binding its endogenous ligand Substance P or an antagonist, initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for comprehending the mechanism of action of this compound analogs.
Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor.
The logical relationship in the SAR of these analogs suggests that the 3,5-bis(trifluoromethyl)phenyl group acts as a primary binding element, while the piperazine moiety and its substituents are crucial for optimizing the compound's orientation and interactions within the receptor's binding pocket to achieve high affinity and selectivity.
References
Navigating the Phenylpiperazine Landscape: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced pharmacological profiles of phenylpiperazine derivatives is crucial for advancing neuroscience research and therapeutic innovation. While direct experimental data on 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine is not publicly available, this guide provides a comprehensive comparison of its closest structural analog, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), with other key psychoactive piperazines. By examining the structure-activity relationships, we can extrapolate a hypothesis on the potential effects of the 3,5-bis(trifluoromethyl) substitution.
This guide presents a comparative analysis of TFMPP against its common alternatives, including Benzylpiperazine (BZP) and meta-chlorophenylpiperazine (mCPP). For broader context, 3,4-methylenedioxymethamphetamine (MDMA) is also included due to the frequent marketing of piperazine derivatives as alternatives. We will delve into their receptor binding affinities, effects on monoamine transporters, and provide detailed experimental protocols for key in vitro assays.
A Note on this compound
The target compound of this guide, this compound, differs from TFMPP by the addition of a second trifluoromethyl (CF3) group at the 5-position of the phenyl ring. Based on established principles of medicinal chemistry, this structural modification is predicted to have several key impacts:
-
Increased Lipophilicity: The addition of a second CF3 group will significantly increase the molecule's lipophilicity (fat solubility). This could enhance its ability to cross the blood-brain barrier, potentially leading to greater central nervous system penetration and potency.
-
Altered Electronic Properties: The CF3 group is strongly electron-withdrawing. The presence of two such groups will further decrease the electron density of the phenyl ring. This can influence the pKa of the piperazine nitrogens and alter the molecule's interaction with receptor binding sites.
-
Steric Hindrance: The second CF3 group adds steric bulk, which could influence the molecule's conformational flexibility and how it fits into the binding pockets of various receptors and transporters. This might lead to a different selectivity profile compared to TFMPP.
Hypothesis: The addition of a second trifluoromethyl group to create this compound is likely to produce a compound with higher potency and potentially altered selectivity for serotonin receptors and transporters compared to TFMPP. The increased lipophilicity may also lead to a longer duration of action and different metabolic profile. However, without direct experimental data, this remains a scientifically-grounded hypothesis.
Comparative Pharmacological Profiles
The following tables summarize the in vitro pharmacological data for TFMPP and its comparators.
Serotonin Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT3 |
| TFMPP | 288 - 1,950[1] | 30 - 132[1] | 282[1] | 160 - 269[1] | 62[1] | 2,373[1] |
| mCPP | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| MDMA | Low Affinity | Low Affinity | Low Affinity | Low Affinity (agonist) | Sub-micromolar (agonist) | - |
Lower Ki values indicate higher binding affinity.
Monoamine Transporter Activity
| Compound | SERT | DAT | NET |
| TFMPP | EC50 = 121 nM (release)[1] | No Effect[1] | No Effect[1] |
| BZP | EC50 = 6050 nM (release) | EC50 = 175 nM (release) | EC50 = 62 nM (release) |
| mCPP | Reuptake Inhibitor & Releaser | - | Some Affinity |
| MDMA | Potent Releaser & Reuptake Inhibitor | Releaser & Reuptake Inhibitor | Releaser & Reuptake Inhibitor |
EC50 values represent the concentration for 50% of maximal effect (in this case, neurotransmitter release).
Visualizing a Key Signaling Pathway
The following diagram illustrates a simplified signaling pathway for the 5-HT2C receptor, a key target for many phenylpiperazines.
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target serotonin receptor (e.g., from transfected HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compound (e.g., TFMPP).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgSO4 and 0.5 mM EDTA).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
96-well microplates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitor binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
In Vitro Monoamine Transporter Uptake Assay
Objective: To measure the potency (IC50) of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.
Materials:
-
Cells stably or transiently expressing the monoamine transporter of interest (e.g., SERT-HEK293 cells).
-
Radiolabeled substrate (e.g., [3H]Serotonin).
-
Test compound (e.g., TFMPP).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Wash buffer (ice-cold phosphate-buffered saline).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells in a 96-well plate and allow them to adhere and grow to confluency.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for a defined period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled substrate to each well.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Termination and Washing: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold wash buffer.
-
Cell Lysis and Counting: Lyse the cells (e.g., with a mild detergent or NaOH) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50).
This guide provides a foundational understanding of the pharmacological landscape surrounding TFMPP and related phenylpiperazines. The provided data and protocols serve as a valuable resource for researchers designing and interpreting experiments in this area. While the precise properties of this compound remain to be elucidated through direct experimentation, the principles of structure-activity relationships outlined here offer a rational basis for predicting its potential pharmacological profile.
References
A Comparative Guide to 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine and Other Piperazine Derivatives for Researchers
For researchers, scientists, and drug development professionals, the piperazine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutics. This guide provides a comparative analysis of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine and other key piperazine derivatives, focusing on their performance backed by experimental data. We delve into their pharmacological profiles, receptor binding affinities, and the underlying signaling pathways they modulate.
Introduction to Phenylpiperazines
Phenylpiperazine derivatives are a significant class of compounds in drug discovery, known for their wide range of biological activities, particularly targeting the central nervous system (CNS). The introduction of trifluoromethyl (CF3) groups onto the phenyl ring can significantly alter a compound's lipophilicity, metabolic stability, and receptor binding affinity, making these modifications a key area of interest in structure-activity relationship (SAR) studies.
This guide will focus on this compound and compare its characteristics with its close analog, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and other relevant piperazine derivatives. While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its potential pharmacological profile based on SAR principles and extensive data available for related compounds.
Comparative Pharmacological Profile
The primary pharmacological targets of many phenylpiperazine derivatives are serotonin (5-HT) and dopamine (D) receptors, which are crucial in regulating mood, cognition, and motor control.
Receptor Binding Affinities
Quantitative data on the binding affinities of these compounds to various receptors is essential for understanding their potency and selectivity. The following table summarizes the available receptor binding data for TFMPP, a key comparator for understanding the potential activity of its bis(trifluoromethyl) counterpart.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 5-HT1A | 288 - 1950[1] |
| 5-HT1B | 30 - 132[1] | |
| 5-HT1D | 282[1] | |
| 5-HT2A | 160 - 269[1] | |
| 5-HT2C | 62[1] | |
| Dopamine Transporter (DAT) | >10,000 |
Based on structure-activity relationships, the addition of a second trifluoromethyl group at the 5-position of the phenyl ring in this compound is expected to further increase lipophilicity. This modification could potentially enhance its affinity for certain receptor subtypes, though this requires experimental verification.
Signaling Pathways and Mechanisms of Action
The interaction of phenylpiperazine derivatives with their target receptors, primarily G protein-coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.
Serotonin Receptor Signaling
Many phenylpiperazines, including TFMPP, are known to act as agonists at various serotonin receptors.[1] For instance, activation of 5-HT1A receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, activation of 5-HT2A or 5-HT2C receptors, which couple to Gq/11 proteins, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and activation of protein kinase C (PKC).
References
Unveiling the Molecular Targets of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding site of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine and its close analog, 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP), alongside other well-characterized serotonergic agents. The data presented herein is intended to offer a clear, objective comparison to aid in research and drug development efforts targeting the serotonin system.
While direct binding data for this compound is not extensively available in public literature, the pharmacological profile of TFMPP serves as a crucial reference point. TFMPP is a non-selective serotonin receptor agonist, exhibiting affinity for various 5-HT receptor subtypes and the serotonin transporter (SERT). This guide will compare the binding profile of TFMPP with other piperazine derivatives, namely m-chlorophenylpiperazine (mCPP) and benzylpiperazine (BZP), as well as the selective serotonin reuptake inhibitor (SSRI), fluoxetine.
Comparative Analysis of Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of TFMPP and selected alternative compounds for key serotonin receptors and the serotonin transporter. Lower Ki values indicate higher binding affinity.
| Compound | Primary Pharmacological Class | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | SERT (Ki, nM) |
| TFMPP | Non-selective Serotonin Agonist | 288 - 1950 | 30 - 132 | 160 - 269 | 62 | ~121 (EC50) |
| mCPP | Non-selective Serotonin Agonist | 360 - 1300 | 360 - 1300 | 360 - 1300 | 360 - 1300 | ~230 (IC50)[1] |
| BZP | Monoamine Releasing Agent | Low Affinity | Low Affinity | Low Affinity | Low Affinity | 6050 (EC50)[2] |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | High (Inactive) | High (Inactive) | Mild Activity[3] | Mild Activity[3] | 13[4] |
Note: Data for TFMPP and mCPP represent a range of reported values from various studies. BZP's primary mechanism is the release of dopamine and norepinephrine, with significantly lower potency for serotonin systems.[2][5][6] Fluoxetine is highly selective for SERT, with minimal direct receptor binding affinity.[3][4][7]
Experimental Protocols
Radioligand Displacement Assay for Binding Affinity (Ki) Determination
This protocol outlines a general procedure for determining the binding affinity of a test compound for a specific serotonin receptor subtype using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Cells stably expressing the human serotonin receptor of interest (e.g., 5-HT2C) are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated by differential centrifugation.
-
The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-mesulergine for 5-HT2C), and varying concentrations of the unlabeled test compound.
-
"Total binding" is determined in the absence of the test compound, and "non-specific binding" is determined in the presence of a high concentration of a known saturating ligand.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Gq-Coupled 5-HT2C Receptor-Mediated Calcium Flux
This protocol describes a method to assess the functional activity (agonist or antagonist properties) of a test compound at the Gq-coupled 5-HT2C receptor by measuring changes in intracellular calcium levels.
1. Cell Culture and Plating:
-
Cells stably expressing the human 5-HT2C receptor are cultured to an appropriate confluency.
-
The cells are seeded into 96-well, black-walled, clear-bottom plates and allowed to attach overnight.
2. Fluorescent Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. This allows the dye to enter the cells.
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Baseline fluorescence is measured before the addition of the test compound.
-
Varying concentrations of the test compound are added to the wells.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.
4. Data Analysis:
-
The increase in fluorescence over baseline is calculated for each concentration of the test compound.
-
For agonists, the concentration that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
-
For antagonists, the cells are pre-incubated with the test compound before the addition of a known 5-HT2C agonist. The concentration of the antagonist that inhibits 50% of the agonist's response (IC50) is determined.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental and biological contexts, the following diagrams illustrate a typical radioligand binding assay workflow and the signaling cascade of a Gq-coupled serotonin receptor.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Gq-coupled 5-HT2C receptor signaling pathway.
References
- 1. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 6. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Phenylpiperazine Compounds: A Comparative Analysis of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and Risperidone
Executive Summary
This guide provides a comparative overview of the in vivo efficacy of the research chemical 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and the atypical antipsychotic Risperidone. While both compounds are piperazine derivatives, their pharmacological profiles and, consequently, their effects in animal models relevant to psychosis, differ significantly. Risperidone, a potent dopamine D2 and serotonin 5-HT2A receptor antagonist, demonstrates efficacy in reversing deficits in sensorimotor gating and cognitive function in animal models of schizophrenia. In contrast, TFMPP, primarily a serotonin receptor agonist, has a more complex and less characterized in vivo profile in the context of psychosis. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows to facilitate a clear comparison.
Data Presentation
Table 1: Comparative Pharmacological Profile
| Feature | 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Risperidone |
| Primary Mechanism of Action | Serotonin receptor agonist (notably 5-HT1B and 5-HT2C) and serotonin releasing agent.[1] | Dopamine D2 and Serotonin 5-HT2A receptor antagonist. |
| Receptor Binding Profile | Agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C; Weak partial agonist/antagonist at 5-HT2A.[1] | High affinity antagonist for D2, 5-HT2A, α1- and α2-adrenergic, and H1-histaminergic receptors. |
| Dopaminergic Activity | No direct effect on dopamine reuptake or efflux.[1] | Potent D2 receptor antagonist. |
| Serotonergic Activity | Potent agonist at multiple serotonin receptor subtypes.[1] | Potent 5-HT2A receptor antagonist. |
Table 2: In Vivo Efficacy in Animal Models of Psychosis
| Behavioral Assay | 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Risperidone |
| Amphetamine-Induced Hyperactivity | Reduces locomotor activity on its own.[1] Data on its effect on amphetamine-induced hyperactivity is not available. | Effectively reduces amphetamine-induced hyperactivity and self-injurious behavior in mice.[2] |
| Prepulse Inhibition (PPI) | Data not available in animal models of psychosis. | Inconsistent effects in animal models, with some studies showing no enhancement of PPI.[3] However, in clinical studies, risperidone-treated patients showed PPI levels comparable to healthy subjects, unlike patients on typical antipsychotics.[4] |
| Novel Object Recognition (NOR) | Data not available. | Reverses deficits in novel object recognition induced by social isolation or MK-801 in rats, indicating pro-cognitive effects.[5] However, chronic treatment has been shown to potentially impair recognition memory. |
Experimental Protocols
Prepulse Inhibition (PPI) Test
The PPI test assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Apparatus: The test is conducted in a sound-attenuated chamber equipped with a startle platform to detect the animal's whole-body startle response.
Procedure:
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a 5-minute period with background white noise.
-
Habituation: A series of startle stimuli (e.g., 120 dB white noise for 40 ms) are presented to establish a baseline startle response and allow for initial habituation.
-
Test Session: The session consists of a pseudo-randomized sequence of trials:
-
Pulse-alone trials: The startle stimulus is presented alone.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75-85 dB) is presented alone.
-
Prepulse-pulse trials: The prepulse is presented at a specific interval (e.g., 30, 60, or 120 ms) before the startle stimulus.
-
-
Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
Novel Object Recognition (NOR) Test
The NOR test evaluates cognitive function, specifically recognition memory, which is often impaired in schizophrenia.
Apparatus: The test is performed in an open-field arena. A variety of objects that are distinct in shape, color, and texture are used.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty open-field arena for a set period (e.g., 10 minutes) on consecutive days to acclimate to the environment.
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
Inter-trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index (DI) is calculated to quantify recognition memory: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.[6]
Mandatory Visualization
Caption: Proposed signaling pathway for TFMPP.
Caption: Simplified signaling pathway for Risperidone.
Caption: General workflow for in vivo efficacy validation.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Risperidone reduction of amphetamine-induced self-injurious behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of prepulse inhibition of the startle reflex in rats: pharmacological evaluation of the procedure as a model for detecting antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prepulse inhibition of the startle response in risperidone-treated patients: comparison with typical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The atypical antipsychotic risperidone reverses the recognition memory deficits induced by post-weaning social isolation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risperidone reverses the spatial object recognition impairment and hippocampal BDNF-TrkB signalling system alterations induced by acute MK-801 treatment - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine Against Standard Reference Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine (BTPP) against a panel of standard reference compounds. The data presented herein has been compiled from various scientific sources to offer an objective performance benchmark for researchers engaged in drug discovery and development.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of BTPP and selected reference compounds for key serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT). Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1B (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | SERT (IC50/EC50, nM) |
| BTPP | 30-132 | 160-269 | 62 | 121 |
| Sumatriptan (5-HT1B/1D Agonist) | 11.07 | - | - | - |
| DOI (5-HT2A/2C Agonist) | - | 0.7 | 2.4 | - |
| Lorcaserin (Selective 5-HT2C Agonist) | - | 269 | 15 | - |
| Fluoxetine (Selective Serotonin Reuptake Inhibitor) | - | - | - | ~1-10 |
Note: Data is compiled from multiple sources and experimental conditions may vary. The Ki values for BTPP are presented as a range found in the literature[1]. The IC50 value for Fluoxetine at SERT can vary depending on the assay conditions[2][3][4][5].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of BTPP and reference compounds for 5-HT1B, 5-HT2A, and 5-HT2C receptors.
Materials:
-
Cell membranes expressing the target human serotonin receptor subtype.
-
Radioligand specific for the target receptor (e.g., [3H]GR125743 for 5-HT1B, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).
-
Test compounds (BTPP and reference standards).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Objective: To determine the functional potency of BTPP and reference agonists at the Gi-coupled 5-HT1B receptor by measuring the inhibition of cAMP production.
Materials:
-
A cell line stably expressing the human 5-HT1B receptor (e.g., CHO-K1 or HEK293).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).
Objective: To determine the functional potency of BTPP and reference agonists at the Gq-coupled 5-HT2A and 5-HT2C receptors by measuring the increase in intracellular calcium.
Materials:
-
A cell line stably expressing the human 5-HT2A or 5-HT2C receptor (e.g., HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds.
-
A fluorescence plate reader with an injection module.
Procedure:
-
Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye.
-
Compound Addition: Place the plate in the fluorescence reader and add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal calcium response).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the targeted serotonin receptors and a typical experimental workflow for compound characterization.
Caption: Signaling pathways of 5-HT1B and 5-HT2A/2C receptors.
Caption: A generalized experimental workflow for characterizing a novel compound.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin - Wikipedia [en.wikipedia.org]
- 4. Fluoxetine pharmacokinetics and tissue distribution quantitatively supports a therapeutic role in COVID-19 at a minimum dose of 20 mg per day - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine and Structurally Related Phenylpiperazines
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine is limited in publicly available scientific literature. This guide provides a comparative analysis of the well-characterized and structurally related compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and other relevant phenylpiperazine derivatives. This information is intended to serve as a reference for researchers to infer potential properties and guide future investigations into this compound, based on established structure-activity relationships within this chemical class.
Introduction to Phenylpiperazines
Phenylpiperazine derivatives are a class of compounds known for their diverse pharmacological activities, primarily targeting central nervous system receptors. Variations in substitution on the phenyl ring significantly influence their receptor binding affinity, selectivity, and functional effects. This guide focuses on comparing the mono-trifluoromethyl substituted compound, TFMPP, with other key phenylpiperazines to provide a framework for understanding the potential pharmacological profile of the di-substituted analog, this compound.
Comparative Pharmacological Data
The following tables summarize the receptor binding affinities and effects on monoamine systems for TFMPP and other commonly studied phenylpiperazines, such as meta-chlorophenylpiperazine (mCPP) and benzylpiperazine (BZP).
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C | Dopamine D2 |
| TFMPP | 288–1,950[1] | 30–132[1] | 160–269[1] | 62[1] | >10,000 |
| mCPP | 132 | 30 | 25 | 1.3 | 1,280 |
| BZP | >10,000 | >10,000 | >10,000 | >10,000 | 2,980 |
Lower Ki values indicate higher binding affinity.
Table 2: Effects on Monoamine Neurotransmitter Systems
| Compound | Primary Mechanism | Serotonin (5-HT) Release | Dopamine (DA) Release | Norepinephrine (NE) Release |
| TFMPP | 5-HT Receptor Agonist / Releaser[1] | Moderate | Negligible[1] | Negligible[1] |
| mCPP | 5-HT Receptor Agonist | Weak | Negligible | Negligible |
| BZP | DA/NE Releaser | Weak | Strong | Strong |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and experimental procedures relevant to the study of phenylpiperazine compounds.
References
Negative control experiments for 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine assays
For researchers, scientists, and drug development professionals, establishing the specificity of a compound's biological activity is paramount. This guide provides a comparative overview of essential negative control experiments for assays involving phenylpiperazine derivatives, such as 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine (BTPP), which are known to interact with serotonin and dopamine receptors.
Phenylpiperazine compounds, including the widely studied 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are recognized for their activity as serotonin receptor agonists and their interactions with the dopaminergic system.[1][2] To rigorously validate the on-target effects of these compounds in various assays, appropriate negative controls are indispensable. This guide details the experimental protocols for key assays and presents the expected outcomes for different types of negative controls.
Understanding the Role of Negative Controls
Negative controls are experiments designed to produce a null or baseline result, thereby demonstrating that the observed effects in the primary experiment are due to the specific variable being tested (e.g., the test compound) and not due to experimental artifacts. In the context of receptor binding and functional assays for compounds like BTPP, negative controls are crucial for:
-
Confirming Specificity: Ensuring that the compound interacts specifically with the target receptor.
-
Identifying Off-Target Effects: Revealing interactions with other cellular components.
-
Validating Assay Performance: Confirming that the assay is not producing false-positive signals.
Key Assays and Corresponding Negative Controls
The primary targets for phenylpiperazine derivatives are G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The most common assays to study these interactions are radioligand binding assays and functional assays that measure downstream signaling events like changes in cyclic AMP (cAMP) or intracellular calcium levels.
Below is a comparison of essential negative control experiments for these assays.
Radioligand Binding Assays
Radioligand binding assays directly measure the interaction of a compound with its receptor. A radiolabeled ligand with known affinity for the target receptor is used, and the test compound's ability to displace this radioligand is quantified.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., human 5-HT2A or D2 receptor).
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Ketanserin for 5-HT2A or [3H]-Spiperone for D2) and varying concentrations of the unlabeled test compound (e.g., BTPP or TFMPP).
-
Negative Controls:
-
Non-Specific Binding (NSB): In a parallel set of wells, incubate the membranes and radioligand in the presence of a high concentration of a known, unlabeled ligand (a "cold" competitor) that saturates the target receptors. This measures the amount of radioligand that binds to non-receptor components.
-
Vehicle Control: In another set of wells, incubate the membranes and radioligand with the vehicle (the solvent used to dissolve the test compound, e.g., DMSO) instead of the test compound. This represents 100% specific binding.
-
-
Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding (measured in the absence of a competitor). The inhibitory constant (Ki) of the test compound is then determined from its IC50 value (the concentration that inhibits 50% of specific binding).
Data Presentation: Expected Results for a Radioligand Binding Assay
| Condition | Description | Expected Outcome (Counts Per Minute - CPM) | Interpretation |
| Total Binding | Membranes + Radioligand + Vehicle | High CPM | Represents both specific and non-specific binding. |
| Non-Specific Binding (NSB) | Membranes + Radioligand + High conc. of unlabeled competitor | Low CPM | Represents binding to filters and other non-receptor materials. |
| BTPP/TFMPP (at high conc.) | Membranes + Radioligand + High conc. of BTPP/TFMPP | CPM approaching NSB | Indicates displacement of the radioligand from the receptor by the test compound. |
| Specific Binding | Total Binding - Non-Specific Binding | Calculated Value | Represents the binding of the radioligand to the target receptor. |
Note: The CPM values are illustrative. Actual values will depend on the specific activity of the radioligand, receptor density, and other experimental conditions.
Logical Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: cAMP Measurement
For GPCRs coupled to Gs or Gi proteins, such as dopamine D1-like (Gs) and D2-like (Gi) receptors, measuring changes in intracellular cAMP levels is a common functional assay.
Experimental Protocol: cAMP Assay
-
Cell Culture: Culture cells expressing the target receptor (e.g., CHO or HEK293 cells expressing the human D2 receptor).
-
Cell Plating: Seed the cells into a multi-well plate.
-
Negative Controls:
-
Vehicle Control: Treat a set of cells with the vehicle alone.
-
Untransfected/Parental Cells: Use the same cell line that does not express the target receptor. Treat these cells with the test compound.
-
Antagonist Control: Pre-incubate a set of cells with a known antagonist for the target receptor (e.g., haloperidol for D2 receptors) before adding the test compound.
-
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., BTPP). For Gi-coupled receptors, cells are typically stimulated with an agent like forskolin to induce cAMP production, and the inhibitory effect of the test compound is measured.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Data Presentation: Expected Results for a Gi-Coupled Receptor cAMP Assay
| Condition | Description | Expected Outcome (cAMP Level) | Interpretation |
| Basal | Untreated cells | Low | Baseline cAMP level. |
| Forskolin-stimulated | Cells treated with forskolin | High | Maximum stimulated cAMP level. |
| BTPP/TFMPP + Forskolin | Cells treated with test compound and forskolin | Decreased (dose-dependent) | Indicates Gi-coupled receptor activation by the test compound. |
| Vehicle Control + Forskolin | Cells treated with vehicle and forskolin | High | Shows that the vehicle does not interfere with cAMP production. |
| Untransfected Cells + BTPP + Forskolin | Cells without the receptor treated with test compound and forskolin | High | Demonstrates that the compound's effect is receptor-dependent. |
| Antagonist + BTPP + Forskolin | Cells pre-treated with an antagonist, then with test compound and forskolin | High | Confirms that the compound acts through the specific target receptor. |
Signaling Pathway for a Gi-Coupled Receptor Assay
Caption: Gi-coupled receptor signaling and points of negative control.
Functional Assays: Intracellular Calcium Mobilization
For GPCRs coupled to Gq proteins, such as the 5-HT2A receptor, activation leads to an increase in intracellular calcium ([Ca2+]i).
Experimental Protocol: Calcium Flux Assay
-
Cell Culture and Plating: Culture and seed cells expressing the target receptor (e.g., HEK293 cells expressing the human 5-HT2A receptor) in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Negative Controls:
-
Vehicle Control: Treat a set of cells with the vehicle alone.
-
Untransfected/Parental Cells: Use the same cell line that does not express the target receptor and treat with the test compound.
-
Antagonist Control: Pre-incubate a set of cells with a known antagonist for the target receptor (e.g., ketanserin for 5-HT2A) before adding the test compound.
-
-
Compound Addition and Measurement: Add varying concentrations of the test compound (e.g., BTPP) to the cells and immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Generate dose-response curves based on the peak fluorescence intensity to determine the EC50 of the test compound.
Data Presentation: Expected Results for a Gq-Coupled Receptor Calcium Flux Assay
| Condition | Description | Expected Outcome (Relative Fluorescence Units - RFU) | Interpretation |
| Basal | Untreated cells | Low, stable RFU | Baseline intracellular calcium level. |
| BTPP/TFMPP | Cells treated with test compound | Increased RFU (dose-dependent) | Indicates Gq-coupled receptor activation and calcium release. |
| Vehicle Control | Cells treated with vehicle | Low, stable RFU | Shows that the vehicle does not induce a calcium response. |
| Untransfected Cells + BTPP | Cells without the receptor treated with test compound | Low, stable RFU | Demonstrates that the compound's effect is receptor-dependent. |
| Antagonist + BTPP | Cells pre-treated with an antagonist, then with test compound | Low, stable RFU | Confirms that the compound acts through the specific target receptor. |
Signaling Pathway for a Gq-Coupled Receptor Assay
Caption: Gq-coupled receptor signaling and points of negative control.
Conclusion
The rigorous use of negative controls is fundamental to the credible characterization of phenylpiperazine derivatives like BTPP. By systematically employing controls such as non-specific binding determination, vehicle controls, receptor-null cell lines, and specific antagonists, researchers can confidently attribute the observed biological activities to on-target receptor interactions. This guide provides a framework for designing and interpreting these critical experiments, ultimately leading to more robust and reliable data in the fields of pharmacology and drug discovery.
References
Safety Operating Guide
Proper Disposal of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine. As a halogenated aromatic compound, this substance requires specific handling and disposal procedures to ensure personnel safety and environmental protection. The following guidelines are based on established protocols for managing hazardous chemical waste.
Immediate Safety Precautions
Before handling this compound, it is crucial to consult the substance's specific Safety Data Sheet (SDS). The following are general safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, contain the material with an inert absorbent and prevent it from entering drains or waterways. Follow your institution's established spill response protocol.
Segregation and Storage of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Container: this compound waste must be collected in a designated container for halogenated organic waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[1][2]
-
Incompatible Materials: Do not mix halogenated waste with non-halogenated organic waste or other incompatible chemical waste streams.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area away from heat and ignition sources.
Disposal Procedure
The recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[3][4][5] This process ensures the complete destruction of the compound into less harmful components.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper) and solvent rinsates, in the designated halogenated waste container.
-
Container Management: Ensure the waste container is kept securely closed when not in use. Do not overfill the container.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.
-
Documentation: Complete all necessary waste disposal paperwork as required by your institution and local regulations.
Quantitative Disposal Parameters
| Parameter | Recommended Value | Regulatory Guideline/Source |
| Incineration Temperature | 1100°C (2000°F) or higher | EPA recommends this temperature for halogenated VOC streams.[3] The EU requires at least 1100°C for waste with >1% halogenated organics.[5] |
| Residence Time | 1.0 - 2.0 seconds | EPA suggests a 1.0 second residence time for halogenated streams.[3] Industrial systems may operate at 2.0 seconds for high efficiency.[4] |
| Destruction and Removal Efficiency (DRE) | > 99.99% | This is a typical design efficiency for thermal incinerators handling hazardous waste.[3] |
| Halogen Content Limit in Waste Oil | < 1000 ppm total halogens | Used oil containing more than 1000 ppm total halogens is presumed to be mixed with hazardous waste under EPA regulations.[6] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, the Safety Data Sheet for the chemical, and local, state, and federal regulations.
References
Personal protective equipment for handling 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines, piperazine derivatives, and trifluoromethylated aromatic compounds, in the absence of a specific Safety Data Sheet (SDS) for the title compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1][2][3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosolization.[2][4][5] |
Operational Plan: Step-by-Step Handling Protocol
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of material being used and the nature of the procedure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.[1]
-
Personnel Training: All personnel involved must be trained on the potential hazards and safe handling procedures for this class of compounds.[4]
-
PPE Donning: Don all required PPE as outlined in the table above before entering the designated handling area.[1]
2. Handling the Compound:
-
Work Area: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to contain any airborne particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly and carefully to avoid splashing.[1]
-
Reactions: For chemical reactions, use appropriate glassware and securely set up the apparatus within the fume hood. Ensure proper ventilation and be prepared for any potential exothermic reactions.
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.[1]
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container. Reusable items should be decontaminated according to established laboratory procedures.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[2][5]
Disposal Plan
All waste materials, including the compound itself, any contaminated consumables (e.g., gloves, wipes, pipette tips), and empty containers, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers. Do not mix with other waste streams unless compatibility has been confirmed.[6]
-
Container Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.
-
Disposal Route: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[6] If unsure, consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of halogenated aromatic compounds.
Visualizing the Workflow
To further clarify the procedural steps and decision-making processes, the following diagram has been created using the Graphviz DOT language.
Caption: Operational and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
